PRLX-93936
Description
Properties
IUPAC Name |
3-(2-ethoxyphenyl)-2-(piperazin-1-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-19-10-6-5-9-18(19)25-20(15-24-13-11-22-12-14-24)23-17-8-4-3-7-16(17)21(25)26/h3-10,22H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWOSMGNXYUDFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CN4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903499-49-0 | |
| Record name | PRLX-93936 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6999JX933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of Action of PRLX-93936: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRLX-93936 has been identified as a novel small molecule with potent anti-tumor activity. This technical guide provides an in-depth exploration of the core mechanism of action of this compound. It functions as a molecular glue, a class of molecules that induces or stabilizes protein-protein interactions. Specifically, this compound reprograms the E3 ubiquitin ligase TRIM21 to target the nuclear pore complex for degradation, leading to cancer cell apoptosis. This document details the signaling pathway, summarizes key quantitative data, and provides an overview of the experimental protocols used to elucidate this mechanism.
Core Mechanism of Action: A Molecular Glue for Targeted Degradation
This compound exerts its cytotoxic effects through a novel mechanism of action, acting as a molecular glue to induce the degradation of the nuclear pore complex (NPC).[1][2][3][4] The key players in this mechanism are the E3 ubiquitin ligase TRIM21 and components of the NPC, particularly Nucleoporin 98 (NUP98).[1][5]
The central mechanism unfolds as follows:
-
Binding to TRIM21: this compound directly binds to the E3 ubiquitin ligase TRIM21.[1][3] This interaction has been confirmed through biophysical methods such as surface plasmon resonance and X-ray crystallography.[1]
-
Recruitment of the Nuclear Pore Complex: The binding of this compound to TRIM21 induces a conformational change in the ligase, creating a novel interface for the recruitment of the nuclear pore complex.[1][2] This leads to the formation of a ternary complex between TRIM21, this compound, and NPC proteins.
-
Ubiquitination and Proteasomal Degradation: Once the NPC is brought into proximity with TRIM21, the ligase mediates the ubiquitination of NPC components.[1][2] This polyubiquitination marks the NPC proteins for degradation by the proteasome.
-
Disruption of Nuclear Transport and Apoptosis: The degradation of the NPC disrupts the critical function of nucleocytoplasmic transport, which is essential for the survival of cancer cells due to their high transcriptional activity.[1][2][3] This disruption leads to the loss of short-lived cytoplasmic mRNA transcripts and ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1]
The cytotoxicity of this compound is highly dependent on the expression levels of TRIM21, with cancer cell lines expressing high levels of TRIM21 being significantly more sensitive to the compound.[4]
Data Presentation: Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various cancer cell lines, demonstrating a clear correlation between TRIM21 expression and sensitivity.
| Cell Line | Cancer Type | TRIM21 Expression | This compound EC50 (nM) | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | High | ~100 | [3] |
| Jurkat | T-cell Leukemia | High | ~100 | [3] |
| C33A (Parental) | Cervical Cancer | Low/Negative | >10,000 | |
| C33A (TRIM21 Overexpression) | Cervical Cancer | High (Engineered) | Sensitive (EC50 comparable to high-expressing lines) | |
| A549 | Lung Cancer | Moderate | Sensitive | |
| A549 (TRIM21 KO) | Lung Cancer | Negative (Engineered) | Resistant |
Note: EC50 values represent the concentration of a drug that gives a half-maximal response. The data indicates that cell lines with high endogenous or engineered TRIM21 expression are sensitive to this compound, while those with low or no TRIM21 expression are resistant.
Experimental Protocols: Elucidating the Mechanism of Action
A variety of experimental techniques have been employed to dissect the mechanism of action of this compound. Below are detailed methodologies for key experiments.
Cell Viability Assays
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is normalized to vehicle-treated control cells, and the EC50 values are calculated using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to its target protein, TRIM21, in a cellular context.
-
Methodology:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble TRIM21 at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates direct target engagement. A thermal shift of 1-2°C has been observed for TRIM21 in the presence of this compound.
-
Mass Spectrometry-Based Proteomics
-
Objective: To identify the proteins that are degraded upon treatment with this compound.
-
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound or a vehicle control for a defined period.
-
Cell Lysis and Protein Digestion: Cells are lysed, and the proteins are extracted. The proteins are then digested into peptides, typically using trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: The abundance of each identified protein in the this compound-treated sample is compared to the vehicle-treated control. A significant decrease in the abundance of specific proteins, such as nucleoporins, indicates that they are targets of degradation.
-
Immunoblotting (Western Blotting)
-
Objective: To validate the degradation of specific proteins identified by proteomics.
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated as described for the proteomics experiment and then lysed.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NUP98, TRIM21) and a loading control (e.g., actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme that allows for chemiluminescent or fluorescent detection. The resulting bands are visualized and quantified to confirm the reduction in protein levels.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound as a molecular glue.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A proteomics protocol to identify stimulation-induced binding partners dependent on a specific gene in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ProteomeXchange Dataset PXD062839 [proteomecentral.proteomexchange.org]
- 5. biorxiv.org [biorxiv.org]
PRLX-93936: A Technical Whitepaper on a Novel TRIM21 Molecular Glue for Targeted Nuclear Pore Complex Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRLX-93936 has been identified as a clinical-stage small molecule that functions as a molecular glue, reprogramming the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex (NPC).[1][2][3] This novel mechanism of action leads to the inhibition of nuclear export, loss of short-lived cytoplasmic mRNA transcripts, and subsequent apoptosis in cancer cells.[1] The cytotoxic effects of this compound are strongly correlated with high TRIM21 expression, suggesting a potential biomarker for patient stratification.[4][5] This document provides an in-depth technical guide on the discovery, mechanism of action, and experimental validation of this compound as a TRIM21-dependent degrader of nucleoporins.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with molecular glues representing a promising class of small molecules that induce proximity between an E3 ubiquitin ligase and a neosubstrate, leading to the latter's ubiquitination and proteasomal degradation. The discovery of this compound's mechanism of action was the result of a phenotypic screening approach designed to identify compounds whose cytotoxicity is dependent on the ubiquitin-proteasome system.[4][5][6] Originally a clinical candidate with an unknown mechanism, this compound was found to directly bind to TRIM21, an E3 ligase not previously targeted by clinical-stage molecules for such a purpose.[2][4]
Mechanism of Action
This compound acts as a molecular glue, binding to the PRYSPRY domain of TRIM21. This binding event induces a conformational change in TRIM21, creating a novel interface for the recruitment of nucleoporin proteins (NUPs), particularly NUP98. This ternary complex formation—this compound, TRIM21, and a nucleoporin—triggers the E3 ligase activity of TRIM21, leading to the ubiquitination of multiple nucleoporins. The ubiquitinated NUPs are then recognized and degraded by the proteasome. The degradation of essential components of the nuclear pore complex disrupts nucleocytoplasmic transport, a process on which cancer cells are highly dependent, ultimately leading to apoptosis.[1][4]
Caption: Mechanism of action of this compound as a TRIM21 molecular glue.
Quantitative Data
The activity of this compound has been characterized through various cellular and biochemical assays. The following tables summarize the key quantitative findings.
Table 1: Cellular Potency of this compound
| Cell Line | TRIM21 Status | EC50 (nM) | Reference |
| OCI-AML-3 | Wild-Type | ~100 | |
| Jurkat | Wild-Type | ~100 | |
| OCI-AML-3 | Knockout | >50,000 | |
| Jurkat | Knockout | >50,000 |
Table 2: Target Engagement of this compound
| Assay | Target | Result | Reference |
| Cellular Thermal Shift Assay (CETSA) | TRIM21-FLAG | 1-2 °C stabilization |
Table 3: Proteomics Analysis of Nucleoporin Degradation
Note: The following is a representative summary. For a complete list of degraded nucleoporins and quantitative values, please refer to the supplementary materials of the cited publications.
| Protein | Description | Fold Change (this compound vs. DMSO) | p-value | Reference |
| NUP88 | Nucleoporin 88 | Significant Decrease | <0.05 | |
| NUP98 | Nucleoporin 98 | Significant Decrease | <0.05 | |
| NUP214 | Nucleoporin 214 | Significant Decrease | <0.05 |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of this compound are provided below.
Cell Viability Assays
-
Objective: To determine the cytotoxic effects of this compound in various cell lines.
-
Methodology:
-
Cells (e.g., OCI-AML-3, Jurkat) are seeded in 96-well plates.
-
A serial dilution of this compound is added to the wells.
-
Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using a commercial kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader, and the data is normalized to DMSO-treated controls to calculate EC50 values.
-
Caption: Workflow for a typical cell viability assay.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to TRIM21 in a cellular context.
-
Methodology:
-
Cells overexpressing FLAG-tagged TRIM21 are treated with either this compound or DMSO.
-
The cell suspensions are aliquoted and heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from aggregated proteins by centrifugation.
-
The amount of soluble TRIM21-FLAG at each temperature is quantified by immunoblotting using an anti-FLAG antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Immunoprecipitation and Mass Spectrometry (IP-MS)
-
Objective: To identify the proteins that interact with TRIM21 in the presence of this compound.
-
Methodology:
-
Cells are treated with this compound or DMSO.
-
Cells are lysed, and TRIM21 and its binding partners are immunoprecipitated using an anti-TRIM21 antibody conjugated to beads.
-
The immunoprecipitated protein complexes are washed to remove non-specific binders.
-
The proteins are eluted from the beads and digested into peptides.
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometry data is analyzed to identify and quantify the proteins that were co-immunoprecipitated with TRIM21, revealing the neosubstrates recruited by this compound.
-
Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
Conclusion and Future Directions
This compound represents a significant advancement in the field of targeted protein degradation, demonstrating a novel mechanism for inducing the degradation of the nuclear pore complex through the molecular glue-mediated reprogramming of TRIM21. The strong dependence of its cytotoxic activity on TRIM21 expression provides a clear patient selection strategy for future clinical development. Further optimization of the this compound scaffold could lead to the development of even more potent and selective TRIM21-based degraders. Additionally, this discovery opens up new avenues for exploring the therapeutic potential of targeting the nuclear pore complex in cancer and other diseases. The principles demonstrated by this compound can also be applied to the design of novel molecular glues for other E3 ligases and neosubstrates.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates [ideas.repec.org]
- 3. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
PRLX-93936: A Technical Whitepaper on its Discovery, History, and Mechanism of Action as a Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRLX-93936, a clinical-stage small molecule, has recently been identified as a potent molecular glue that induces the degradation of the nuclear pore complex (NPC). This whitepaper provides an in-depth technical overview of the discovery, history, and novel mechanism of action of this compound. Initially developed as a compound targeting the activated Ras pathway, its true mechanism remained elusive for years. Recent breakthroughs have now characterized this compound as a first-in-class degrader that reprograms the E3 ubiquitin ligase TRIM21 to selectively ubiquitinate and degrade nucleoporins, leading to cancer cell apoptosis. This document details the key experiments, presents quantitative data in a structured format, and visualizes the core signaling pathways and experimental workflows.
Discovery and Developmental History
The journey of this compound began with a synthetic lethal screening approach aimed at identifying compounds that selectively kill cancer cells with specific oncogenic mutations.
Origins from Erastin and Synthetic Lethal Screening
This compound is a structural analog of erastin, a small molecule identified in a screen against engineered human tumor cells expressing oncogenes like activated RasV12.[1][2][3] This initial screening highlighted a novel vulnerability in cancer cells with a hyperactive Ras pathway.[4] Prolexys Pharmaceuticals, Inc. in-licensed erastin and initiated extensive medicinal chemistry efforts to improve its drug-like properties.[1]
Development of a More Potent and Soluble Analog
Through structure-activity relationship (SAR) studies, Prolexys Pharmaceuticals developed this compound, which demonstrated approximately 100-fold greater potency and 1000-fold increased solubility compared to erastin.[1] Early investigations into its mechanism of action suggested a link to the activated Ras pathway and potential interaction with the mitochondrial voltage-dependent anion channel (VDAC).[2]
Early Clinical Evaluation with an Undefined Mechanism
Based on promising preclinical anti-tumor activity across a range of cancer models, including pancreatic, colon, and ovarian cancers, this compound advanced into Phase 1 clinical trials.[1][2] An open-label, dose-escalation study was initiated in patients with advanced solid tumors and another in patients with relapsed or refractory multiple myeloma.[1] At the time of these trials, the precise molecular mechanism of this compound remained unknown.
Elucidation of the Novel Mechanism of Action: A Molecular Glue for TRIM21
Recent multi-faceted research efforts have unveiled the true mechanism of action of this compound as a molecular glue that hijacks the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex.[4][5]
Phenotypic Screening and Identification of TRIM21 as a Key Mediator
A pivotal discovery was made through a phenotypic screening approach. It was observed that the cytotoxicity of this compound was dependent on the ubiquitin-proteasome system.[6] Further investigation using CRISPR/Cas9 genetic screens revealed that the sensitivity of cancer cell lines to this compound was strongly correlated with the expression levels of TRIM21, an E3 ubiquitin ligase.[2][6] Knockout of TRIM21 in sensitive cell lines conferred complete resistance to the compound.[6]
Reprogramming TRIM21 to Degrade the Nuclear Pore Complex
This compound acts as a molecular glue, inducing a novel protein-protein interaction between TRIM21 and components of the nuclear pore complex (NPC), primarily nucleoporins (NUPs).[4][5] Mass spectrometry-based proteomics identified several nucleoporins, with NUP98 and NUP88 being prominent substrates, that are rapidly ubiquitinated and degraded following treatment with this compound.[6] This degradation is entirely dependent on the presence of both this compound and TRIM21.
Downstream Cellular Consequences
The degradation of the NPC leads to a cascade of events culminating in cancer cell death. The compromised integrity of the nuclear pore disrupts nucleocytoplasmic transport, resulting in the loss of short-lived cytoplasmic mRNA transcripts that are essential for cancer cell survival.[4][5] This ultimately triggers apoptosis in cancer cells.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | TRIM21 Expression |
| OCI-AML-3 | Acute Myeloid Leukemia | ~100 | High |
| Jurkat | T-cell Leukemia | Sensitive (EC50 not specified) | High |
| OCI-AML-3 (TRIM21 KO) | Acute Myeloid Leukemia | >50,000 | Knockout |
| Jurkat (TRIM21 KO) | T-cell Leukemia | >50,000 | Knockout |
Data extracted from a study demonstrating the TRIM21-dependent cytotoxicity of this compound.[6] Exact EC50 for Jurkat was not provided but was stated to be sensitive.
Table 2: Biophysical Interaction between this compound and TRIM21
| Technique | Analyte | Ligand | Result |
| Surface Plasmon Resonance | TRIM21 | This compound | Direct Binding Confirmed |
| X-ray Crystallography | TRIM21 | This compound | Structural basis of interaction revealed |
These biophysical methods confirmed the direct binding of this compound to TRIM21.[4][5]
Key Experimental Protocols
The following are simplified descriptions of the key experimental methodologies used to elucidate the mechanism of action of this compound.
CRISPR/Cas9 Screens for Drug Sensitivity and Resistance
-
Objective: To identify genes that mediate the cytotoxic effects of this compound.
-
Methodology:
-
A genome-wide CRISPR/Cas9 library is introduced into a cancer cell line sensitive to this compound.
-
The cell population is treated with a lethal dose of this compound.
-
Surviving cells are harvested, and the genomic DNA is sequenced to identify the sgRNAs that are enriched in the resistant population.
-
Genes targeted by the enriched sgRNAs are identified as essential for the drug's mechanism of action. In the case of this compound, TRIM21 was a top hit.[5]
-
Mass Spectrometry-based Proteomics for Substrate Identification
-
Objective: To identify the proteins that are degraded upon treatment with this compound.
-
Methodology:
-
Sensitive cancer cell lines (e.g., OCI-AML-3) are treated with either DMSO (vehicle control) or this compound for a defined period.
-
Cells are lysed, and proteins are extracted and digested into peptides.
-
Peptides are labeled with isobaric tags for quantitative analysis and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The relative abundance of proteins in the this compound-treated samples is compared to the control to identify proteins that are significantly downregulated (degraded). This approach identified multiple nucleoporins as substrates of this compound-induced degradation.[5][6]
-
Co-Immunoprecipitation and Immunoblotting
-
Objective: To confirm the interaction between TRIM21 and nucleoporins in the presence of this compound.
-
Methodology:
-
Cells are treated with DMSO or this compound.
-
Cells are lysed, and an antibody targeting TRIM21 is used to immunoprecipitate TRIM21 and any interacting proteins.
-
The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against specific nucleoporins (e.g., NUP98) to detect their presence in the TRIM21 complex. An increased interaction is observed in the presence of this compound.
-
Visualizations of Pathways and Workflows
The following diagrams were created using the DOT language to visualize key concepts.
Caption: Mechanism of action of this compound as a molecular glue degrader.
Caption: Workflow for identifying mediators of this compound activity using a CRISPR screen.
Conclusion and Future Directions
The elucidation of this compound's mechanism of action as a molecular glue that degrades the nuclear pore complex via TRIM21 reprogramming marks a significant advancement in our understanding of this clinical-stage compound. This discovery not only provides a clear rationale for its anti-cancer activity but also opens up new avenues for therapeutic development. The strong correlation between TRIM21 expression and sensitivity to this compound suggests a potential biomarker for patient selection in future clinical trials. Furthermore, the development of more potent analogs based on the this compound scaffold holds promise for enhancing its therapeutic index. The novel mechanism of targeting the nuclear pore complex through induced degradation represents an exciting and previously underexplored strategy in cancer therapy. Further research will be crucial to fully understand the therapeutic potential and potential resistance mechanisms to this new class of anti-cancer agents.
References
- 1. Prolexys Pharmaceuticals, Inc. Initiates Phase 1 Study - BioSpace [biospace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Prolexys Pharmaceuticals, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
PRLX-93936: A Molecular Glue Targeting the Nuclear Pore Complex for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The nuclear pore complex (NPC) is a critical gateway for nucleocytoplasmic transport, a process often dysregulated in cancer cells to meet their high metabolic and proliferative demands.[1][2] This dependency presents a therapeutic vulnerability. PRLX-93936, a clinical-stage small molecule, has been identified as a potent anti-cancer agent that exploits this vulnerability through a novel mechanism of action.[1][3] This guide provides a comprehensive overview of this compound's effect on the nuclear pore complex, detailing its mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological processes.
Mechanism of Action: A Molecular Glue for TRIM21-Mediated NPC Degradation
This compound functions as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate.[1][3][4][5] In this case, this compound directly binds to the E3 ubiquitin ligase TRIM21.[1][3][4][5][6] This binding event reprograms TRIM21, redirecting its ubiquitination activity towards proteins of the nuclear pore complex.[1][3][4][5] The subsequent polyubiquitination of nucleoporins marks them for degradation by the proteasome.[4][7] This leads to a rapid and widespread degradation of the NPC, disrupting nuclear transport, causing a loss of short-lived cytoplasmic mRNA transcripts, and ultimately inducing apoptosis in cancer cells.[1][3] The cytotoxicity of this compound is strongly correlated with high expression levels of TRIM21, suggesting a potential biomarker for patient stratification.[4][5][7]
The degradation of the NPC disrupts the subcellular localization of proteins and inhibits nuclear export, which accounts for some of the previously observed but unexplained effects of the compound.[4][5][7] Notably, genetic disruption of the autoproteolysis domain of NUP98, a key nucleoporin, prevents this compound-mediated nucleoporin degradation and cell death, further solidifying the direct glue mechanism between TRIM21 and NUP98.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the activity of this compound from various studies.
Table 1: In Vitro Anti-Cancer Activity of this compound
| Cell Line Type | Number of Sensitive Cell Lines / Total Tested | Potency | Reference |
| Various Tumor Cell Lines | 29 / 36 | 50% inhibition at <1000 nM | [8] |
| NCI-60 Cell Line Panel | 32 / 57 | GI50 < 1 µM | [8] |
| Human Multiple Myeloma Cell Lines | 34 / 46 | Sub-µM concentrations (24 lines with IC50 < 300 nM) | |
| OCI-AML-3 (Wild-Type) | - | EC50 ~10 nM | [4] |
| OCI-AML-3 (TRIM21 KO) | - | No sensitivity | [4] |
Table 2: Proteomic Analysis of Nucleoporin Degradation
| Cell Line | Treatment | Time Point | Key Degraded Nucleoporins | Reference |
| Jurkat | This compound (500 nM) | 6 h | Multiple nucleoporins | [9] |
| OCI-AML-3 | This compound (500 nM) | 1, 2, 4 h | NUP214, NUP88, and others | [9] |
| OCI-AML-3 | BMS-214662 (1 µM) | 4 h | Multiple nucleoporins | [9] |
Key Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the methodologies used to elucidate the mechanism of this compound.
1. Cell Viability and Cytotoxicity Assays:
-
Objective: To determine the potency and selectivity of this compound across various cancer cell lines.
-
Methodology: A panel of cancer cell lines is treated with a range of this compound concentrations. Cell viability is assessed after a defined incubation period (e.g., 48 or 72 hours) using assays such as MTT or CellTiter-Glo. The GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) is then calculated.
2. Mass Spectrometry-Based Proteomics:
-
Objective: To identify and quantify changes in the cellular proteome, particularly nucleoporins, following this compound treatment.
-
Methodology: Cancer cells (e.g., Jurkat, OCI-AML-3) are treated with this compound or a vehicle control for specific durations. Cells are then lysed, and proteins are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Label-free quantification (LFQ) is used to compare protein abundance between treated and control samples, identifying proteins that are significantly degraded.
3. CRISPR/Cas9-Mediated Gene Knockout:
-
Objective: To validate the role of specific genes (e.g., TRIM21) in mediating the effects of this compound.
-
Methodology: CRISPR/Cas9 technology is used to generate cell lines with a knockout of the target gene (e.g., TRIM21 KO). These knockout cell lines, along with wild-type counterparts, are then treated with this compound, and cell viability is assessed. A loss of sensitivity in the knockout cells confirms the gene's essential role in the drug's mechanism.
4. Immunoblotting (Western Blotting):
-
Objective: To confirm the degradation of specific nucleoporin proteins.
-
Methodology: Cells are treated with this compound at various concentrations and for different durations. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the nucleoporins of interest (e.g., NUP214, NUP88).
5. Surface Plasmon Resonance (SPR):
-
Objective: To confirm the direct binding of this compound to its target protein, TRIM21.
-
Methodology: Purified TRIM21 protein is immobilized on an SPR sensor chip. Solutions containing varying concentrations of this compound are flowed over the chip. The binding interaction is measured in real-time by detecting changes in the refractive index at the sensor surface, allowing for the determination of binding affinity.
6. X-ray Crystallography:
-
Objective: To determine the three-dimensional structure of the this compound-TRIM21 complex.
-
Methodology: The complex of this compound bound to TRIM21 is crystallized. The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic-resolution model of the complex.
Visualizations
The following diagrams illustrate the key pathways and experimental logic.
Caption: this compound acts as a molecular glue, binding to TRIM21 and inducing the ubiquitination and subsequent degradation of the nuclear pore complex, leading to cancer cell apoptosis.
Caption: A generalized workflow for identifying and validating the mechanism of action of this compound, from initial phenotypic screening to detailed mechanistic studies.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy that targets the nuclear pore complex, a previously underexplored vulnerability in cancer. Its mechanism as a molecular glue that hijacks the E3 ligase TRIM21 for targeted degradation of nucleoporins is a significant discovery in the field of chemical biology and oncology. The strong correlation between TRIM21 expression and sensitivity to this compound provides a promising biomarker for clinical development. Further research will likely focus on optimizing the therapeutic index of this compound and its analogs, exploring combination therapies, and expanding its application to a wider range of TRIM21-high cancers.[4][5][7] The development of "TRIMTACs" (TRIM21-Targeting Chimeras) based on the this compound scaffold may also open new avenues for targeted protein degradation.[5][7]
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. Inhibition of Nuclear Pore Complex Formation Selectively Induces Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
The Role of PRLX-93936 in Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRLX-93936 has emerged as a promising small molecule with potent anti-cancer properties, inducing cell death in a variety of cancer models. Initially identified through synthetic lethal screening, its mechanism of action is now understood to be multifaceted, primarily revolving around the induction of apoptosis through a novel "molecular glue" mechanism. More recent findings also highlight its ability to synergize with conventional chemotherapy to induce an iron-dependent form of cell death known as ferroptosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound drives cancer cell apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
This compound is a novel small molecule that has demonstrated significant anti-tumor activity both in vitro and in vivo across a range of human tumor models.[1] Developed through extensive structure-activity relationship (SAR) studies, it originated from a molecule identified in a synthetic lethal screen against cell lines with activated Ras pathways.[1][2] While early investigations into its mechanism suggested an interaction with the mitochondrial Voltage-Dependent Anion Channel (VDAC), subsequent and more definitive research has elucidated a unique mechanism of action.[1][2][3] This guide will detail the current understanding of how this compound functions, focusing on its primary role as a molecular glue that co-opts the E3 ubiquitin ligase TRIM21 to induce apoptosis, and its secondary, synergistic role in promoting ferroptosis.
Core Mechanisms of Action
This compound induces cancer cell death through at least two distinct, yet potentially interconnected, pathways:
-
TRIM21-Mediated Degradation of Nucleoporins and Apoptosis: The principal mechanism of action for this compound is as a "molecular glue."[4] It directly binds to the E3 ubiquitin ligase TRIM21, reprogramming it to recognize and ubiquitinate nucleoporins, which are essential components of the nuclear pore complex.[1][4] This leads to the proteasomal degradation of multiple nucleoporin proteins, disrupting nuclear export and ultimately triggering caspase-dependent apoptosis.[1][4] The cytotoxicity of this compound has been shown to strongly correlate with the expression levels of TRIM21.[4]
-
Synergistic Induction of Ferroptosis with Cisplatin: In the context of non-small cell lung cancer (NSCLC), this compound, an analog of erastin, acts in concert with cisplatin to induce ferroptosis.[5][6] This iron-dependent form of regulated cell death is characterized by the accumulation of lipid peroxides.[5] The combination treatment leads to an upregulation of reactive oxygen species (ROS), lipid peroxidation, and intracellular Fe2+.[5] This effect is mediated through the inhibition of glutathione peroxidase 4 (GPX4) via the Nrf2/Keap1 pathway.[6]
Quantitative Data
The cytotoxic effects of this compound are dependent on the cancer cell line and the expression of TRIM21. Below are tables summarizing the available quantitative data.
Table 1: EC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Notes |
| Jurkat | Acute T cell leukemia | ~100 | Highly sensitive. |
| OCI-AML-3 | Acute myeloid leukemia | ~100 | Highly sensitive. |
| A549 | Non-small cell lung cancer | Varies | Used in ferroptosis synergy studies with cisplatin. |
| PANC-1 | Pancreatic cancer | Sensitive | TRIM21 expression predicts sensitivity. |
Data is compiled from multiple sources. EC50 values can vary based on experimental conditions.
Table 2: Effect of TRIM21 Knockout on this compound Cytotoxicity
| Cell Line | Genetic Background | This compound Treatment | Outcome |
| Jurkat | Wild-Type | Up to 50 µM | Highly sensitive (EC50 ~100 nM). |
| Jurkat | TRIM21 KO | Up to 50 µM | Full resistance to cytotoxicity. |
| OCI-AML-3 | Wild-Type | Up to 50 µM | Highly sensitive (EC50 ~100 nM). |
| OCI-AML-3 | TRIM21 KO | Up to 50 µM | Full resistance to cytotoxicity. |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Caption: TRIM21-Mediated Apoptosis Pathway.
Caption: Synergistic Induction of Ferroptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in cancer cell apoptosis.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of this compound on cancer cell viability and to calculate EC50/IC50 values.
-
Methodology (based on CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed cancer cells (e.g., OCI-AML-3, Jurkat) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50/IC50 value.
-
Proteomic Analysis of Nucleoporin Degradation
-
Objective: To identify and quantify changes in the proteome, specifically the degradation of nucleoporins, following this compound treatment.
-
Methodology (based on Label-Free Quantitative Mass Spectrometry):
-
Cell Culture and Treatment: Culture cells (e.g., OCI-AML-3 wild-type and TRIM21 KO) and treat with this compound (e.g., 500 nM) or vehicle for various time points (e.g., 1, 2, 4 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled with a nano-liquid chromatography system.
-
Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer. Perform label-free quantification to compare protein abundance between treated and control samples. Identify proteins that are significantly downregulated in a TRIM21-dependent manner.
-
Ferroptosis Assays
-
Objective: To measure the markers of ferroptosis (ROS, lipid peroxidation, and intracellular iron) in response to co-treatment with this compound and cisplatin.
-
Methodology:
-
Cell Treatment: Treat NSCLC cells (e.g., A549) with this compound, cisplatin, or a combination of both for the desired time.
-
ROS Measurement:
-
Use a fluorescent probe such as DCFDA.
-
After treatment, incubate cells with DCFDA.
-
Measure fluorescence intensity using a flow cytometer or fluorescence plate reader.
-
-
Lipid Peroxidation Measurement:
-
Use a fluorescent probe such as C11-BODIPY 581/591.
-
After treatment, stain cells with the probe.
-
Analyze the shift in fluorescence from red to green by flow cytometry, indicating lipid peroxidation.
-
-
Intracellular Fe2+ Measurement:
-
Use a fluorescent probe such as FerroOrange.
-
After treatment, load cells with the probe.
-
Measure fluorescence intensity using a fluorescence microscope or plate reader.
-
-
Conclusion
This compound represents a novel class of anti-cancer agents with a well-defined and unique mechanism of action. Its ability to act as a molecular glue to induce TRIM21-mediated degradation of nucleoporins and subsequent apoptosis provides a targeted approach for cancers with high TRIM21 expression. Furthermore, its synergy with conventional chemotherapeutics like cisplatin in inducing ferroptosis opens up new avenues for combination therapies, particularly in resistant cancers such as NSCLC. The detailed understanding of its molecular pathways and the availability of quantitative assays to measure its effects will be instrumental for its further development and potential clinical application. This guide provides a foundational resource for researchers and drug developers working to harness the therapeutic potential of this compound.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 6. scilit.com [scilit.com]
Unveiling the Mechanism of PRLX-93936: A Molecular Glue for Targeted Protein Degradation via the E3 Ubiquitin Ligase TRIM21
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel mechanism of action of the clinical-stage compound PRLX-93936. Initially investigated for its antitumor properties with an unknown mechanism, recent discoveries have elucidated its function as a molecular glue that reprograms the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex, leading to cancer cell apoptosis. This document details the core interaction, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological processes.
Core Mechanism: this compound as a Molecular Glue
This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. In this case, this compound directly binds to the E3 ubiquitin ligase TRIM21 and induces a conformational change that allows for the recruitment of non-native substrates—specifically, components of the nuclear pore complex (NPC). This induced ternary complex formation leads to the polyubiquitination of nucleoporins by TRIM21, marking them for degradation by the proteasome. The degradation of the NPC disrupts nucleocytoplasmic transport, a process on which cancer cells are highly dependent, ultimately leading to apoptosis.
The cytotoxicity of this compound is highly correlated with the expression levels of TRIM21, with cancer cell lines expressing high levels of TRIM21 being particularly sensitive to the compound. This dependency has been confirmed through CRISPR/Cas9 knockout studies, where the removal of TRIM21 confers resistance to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with TRIM21 and its effects on cancer cells.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Method | Source |
| Binding Affinity (to TRIM21) | |||
| KD | Value not available in search results | Surface Plasmon Resonance | |
| Cellular Potency | |||
| EC50 (OCI-AML-3 cells) | ~100 nM | Cell Viability Assay | |
| GI50 (NCI-60 Panel) | < 1 µM in 32/57 cell lines | Cell Viability Assay |
Table 2: Comparison of TRIM21-Targeting Molecular Glues
| Compound | Key Features | Source |
| This compound | Clinical-stage compound, reprograms TRIM21 to degrade NPC. | |
| BMS-214662 | Previously clinically evaluated farnesyltransferase inhibitor, also functions as a TRIM21-mediated NPC degrader. | |
| JWZ-8-103 | A phenotype-guided optimized analog of this compound with ~10-fold greater potency. | |
| (S)-ACE-OH | A metabolite of acepromazine, acts as a molecular glue to induce TRIM21-NUP98 interaction. |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound.
Caption: Mechanism of action of this compound as a molecular glue.
Caption: Logical flow of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol is a general representation of how the direct binding of this compound to TRIM21 would be confirmed and quantified.
-
Immobilization: Recombinant human TRIM21 protein is immobilized on a sensor chip surface.
-
Analyte Preparation: A dilution series of this compound in a suitable running buffer is prepared.
-
Binding Measurement: The this compound solutions are injected over the sensor surface, and the association and dissociation rates are monitored in real-time by detecting changes in the refractive index.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mass Spectrometry-Based Proteomics for Degradation Profiling
This protocol outlines the steps to identify and quantify protein degradation induced by this compound.
-
Cell Culture and Treatment: Cancer cells (e.g., OCI-AML-3) are cultured and treated with either vehicle control or this compound for a specified time course.
-
Cell Lysis and Protein Digestion: Cells are harvested and lysed. Proteins are extracted, denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional but recommended for quantification): Peptides from different treatment groups are labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra are searched against a protein database to identify peptides and their corresponding proteins. The relative abundance of proteins between the treated and control groups is quantified to identify proteins that are significantly downregulated (degraded) upon this compound treatment.
CRISPR/Cas9 Genome-Scale Screens
This protocol describes how to identify genes essential for the cytotoxic activity of this compound.
-
Library Transduction: A population of Cas9-expressing cells is transduced with a genome-scale sgRNA library.
-
Drug Selection: The transduced cell population is split and treated with either vehicle or a lethal dose of this compound.
-
Genomic DNA Extraction and Sequencing: After a period of selection, genomic DNA is isolated from both populations, and the sgRNA-encoding regions are amplified and sequenced.
-
Data Analysis: The abundance of each sgRNA in the this compound-treated population is compared to the control population. sgRNAs that are enriched in the treated population target genes whose loss confers resistance to the drug. sgRNAs targeting TRIM21 would be expected to be highly enriched.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a proteomics experiment to identify this compound-induced protein degradation.
Caption: A typical proteomics experimental workflow.
Unraveling the Enigmatic Mechanism of PRLX-93936: From a Purported RAS Pathway Modulator to a Molecular Glue Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial investigations into the anti-cancer agent PRLX-93936 suggested its activity was linked to the activated RAS signaling pathway, a critical regulator of cell growth and proliferation frequently mutated in cancer. However, recent groundbreaking studies have redefined its mechanism of action, revealing this compound as a potent molecular glue. This technical guide synthesizes the initial studies on this compound, its historical association with the RAS pathway, and the contemporary understanding of its function as a TRIM21-dependent degrader of nucleoporins. We provide a comprehensive overview of the available preclinical and clinical data, detailed experimental protocols for elucidating its mechanism, and visual representations of the key pathways and workflows.
The Initial Hypothesis: A Connection to the RAS Pathway
This compound was initially described as a compound that is "synthetically active" against the activated Ras pathway. This suggested that while not a direct inhibitor of RAS proteins themselves, it might target other molecules or pathways that are essential for the survival of cancer cells harboring RAS mutations. This hypothesis was based on early screening efforts against isogenic cell lines with differential expression of RAS pathway-activating genes. However, the precise molecular target and the exact mechanism by which it exerted its effects on RAS-driven cancers remained elusive for a considerable time.
A Paradigm Shift: this compound as a Molecular Glue Degrader
Recent research has fundamentally altered the understanding of this compound's mechanism of action. It is now understood to function as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would not normally associate.
This compound directly binds to the E3 ubiquitin ligase TRIM21. This binding event creates a novel surface on TRIM21 that allows it to recognize and bind to nucleoporins, which are components of the nuclear pore complex. This induced proximity leads to the ubiquitination of the nucleoporins by TRIM21, marking them for degradation by the proteasome. The degradation of nucleoporins disrupts nuclear export, a process critical for the survival of cancer cells, ultimately leading to apoptosis (cell death).[1][2][3][4][5][6]
This discovery places this compound in a novel class of anti-cancer agents and explains its potent cytotoxic effects. The cytotoxicity of this compound has been shown to strongly correlate with the expression levels of TRIM21, suggesting a potential biomarker for patient selection.[1][3]
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
PRLX-93936: A Paradigm Shift from a Putative HIF-1α Inhibitor to a TRIM21-Dependent Molecular Glue for Nuclear Pore Complex Degradation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PRLX-93936 is a clinical-stage small molecule that has garnered significant interest within the oncology research community. Initially investigated for its potential to inhibit the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, a critical mediator of tumor adaptation to hypoxic environments, the scientific understanding of its mechanism of action has undergone a profound transformation.[1][2][3] Recent, comprehensive studies have redefined this compound not as a direct HIF-1α inhibitor, but as a potent and selective molecular glue.[4][5][6][7] This guide provides a detailed technical overview of this compound, focusing on its now-established role as a degrader of the nuclear pore complex (NPC) through the reprogramming of the E3 ubiquitin ligase TRIM21. We will delve into the experimental evidence that elucidated this novel mechanism, present available quantitative data, outline key experimental protocols, and discuss its preclinical and clinical development. The historical context of its investigation as a HIF-1α inhibitor will also be addressed to provide a complete picture of its scientific journey.
Core Mechanism of Action: A TRIM21-Dependent Molecular Glue
The primary anti-tumor activity of this compound is now understood to be driven by its function as a molecular glue that induces the degradation of essential structural proteins of the nuclear pore complex.[4][5][6] This mechanism is highly specific and dependent on the E3 ubiquitin ligase TRIM21.[1][4][7]
The process unfolds as follows:
-
Binding to TRIM21: this compound directly binds to the PRYSPRY domain of the TRIM21 E3 ubiquitin ligase.[2][8]
-
Creation of a Neomorphic Interface: This binding event induces a conformational change in TRIM21, creating a new protein-protein interaction surface.
-
Recruitment of Neosubstrates: This neomorphic interface recognizes and recruits specific nucleoporins (NUPs), core components of the nuclear pore complex. The nucleoporin NUP98 has been identified as a key point of contact.[2]
-
Ubiquitylation and Degradation: The newly formed this compound-TRIM21-NUP complex triggers the poly-ubiquitylation of the recruited nucleoporins.
-
Proteasomal Degradation: The ubiquitylated nucleoporins are then targeted for degradation by the proteasome.[5]
-
Cellular Consequences: The degradation of multiple nucleoporins leads to the disruption of the nuclear pore complex, inhibiting nucleocytoplasmic transport.[4][5] This results in the loss of short-lived cytoplasmic mRNA transcripts and ultimately induces apoptosis in cancer cells.[9]
The cytotoxicity of this compound is strongly correlated with high expression levels of TRIM21, suggesting that TRIM21 expression could serve as a potential biomarker for patient stratification.[5][6]
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Addition of daratumumab to lenalidomide, bortezomib, and dexamethasone for transplantation-eligible patients with newly diagnosed multiple myeloma (GRIFFIN): final analysis of an open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoclonal Antibodies in Relapsed-Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Structural Analysis of PRLX-93936 Binding to TRIM21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional interactions between the molecular glue PRLX-93936 and the E3 ubiquitin ligase TRIM21. This compound has been identified as a potent inducer of targeted protein degradation, leveraging TRIM21 to selectively ubiquitinate and degrade nucleoporin proteins, ultimately leading to cell death in cancer models. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways involved in this process.
Quantitative Data Summary
The interaction between this compound and TRIM21 has been characterized using biophysical techniques, confirming direct binding and providing insights into the affinity of this interaction. The following tables summarize the key quantitative findings from published research.
| Parameter | Value | Method | Reference |
| Binding Confirmation | Direct Binding Observed | Cellular Thermal Shift Assay (CETSA) | [1] |
| Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance (SPR) | [2] |
| Cellular Potency (EC50 in OCI-AML-3 cells) | ~100 nM | Cell Viability Assay | [1] |
| TRIM21 Stabilization (ΔTm) | 1-2 °C | Cellular Thermal Shift Assay (CETSA) | [1] |
Table 1: Binding and Potency of this compound
| Compound | Effect on TRIM21-NUP98 Interaction | Method | Reference |
| This compound | Induces interaction | Co-immunoprecipitation / Pull-down assays | [3][4] |
| BMS-214662 | Induces interaction | Co-immunoprecipitation / Pull-down assays | [3][4] |
| (S)-ACE-OH | Induces interaction | Co-immunoprecipitation / Pull-down assays | [5] |
| HGC652 | Induces interaction | Strep-tag pull-down assay | [4] |
Table 2: Molecular Glues Targeting the TRIM21-NUP98 Interface
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the this compound-TRIM21 interaction are provided below. These protocols are based on established techniques and adapted from relevant literature.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time[6][7][8].
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of this compound binding to the PRYSPRY domain of TRIM21.
Materials:
-
Recombinant human TRIM21 PRYSPRY domain
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the TRIM21 PRYSPRY domain diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent attachment via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor and reference flow cells at a constant flow rate.
-
Monitor the association of the analyte with the immobilized protein in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the compound.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability[9][10].
Objective: To confirm the direct binding of this compound to TRIM21 in intact cells.
Materials:
-
Cells expressing TRIM21 (e.g., OCI-AML-3)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (e.g., thermocycler)
-
SDS-PAGE and Western blot reagents
-
Anti-TRIM21 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound at a specific concentration or with DMSO as a vehicle control for a defined period.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Resolve equal amounts of the soluble protein from each temperature point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-TRIM21 antibody to detect the amount of soluble TRIM21 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble TRIM21 as a function of temperature for both the this compound-treated and DMSO-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of TRIM21 upon binding.
-
Signaling Pathways and Mechanisms
The binding of this compound to the PRYSPRY domain of TRIM21 induces a conformational change that creates a novel interface for the recruitment of the nucleoporin NUP98[4][5]. This ternary complex formation (TRIM21-PRLX-93936-NUP98) triggers the E3 ligase activity of TRIM21, leading to the ubiquitination and subsequent proteasomal degradation of NUP98 and associated nucleoporins.
Caption: this compound mediated TRIM21-dependent degradation of NUP98.
The experimental workflow for identifying and characterizing molecular glues like this compound typically involves a series of biophysical and cell-based assays.
Caption: Experimental workflow for molecular glue characterization.
The logical relationship of the molecular glue mechanism highlights the induced proximity between the E3 ligase and the neo-substrate.
Caption: Logical relationship of the molecular glue-induced degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Selective degradation of multimeric proteins via chemically induced proximity to TRIM21 | bioRxiv [biorxiv.org]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. annualreviews.org [annualreviews.org]
Unraveling the Antitumor Activity of PRLX-93936: A Preclinical Data Compendium
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PRLX-93936 is a clinical-stage small molecule that has demonstrated broad-spectrum antitumor activity across a range of preclinical models. Initially developed as an analog of the ferroptosis inducer erastin, subsequent research has unveiled a unique mechanism of action for this compound. It functions as a molecular glue, reprogramming the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex, leading to cancer cell apoptosis. This document provides a comprehensive overview of the preclinical data supporting the antitumor activity of this compound, presenting key quantitative data in a structured format, detailing experimental methodologies, and illustrating the underlying biological pathways and experimental workflows.
Mechanism of Action
Recent studies have elucidated that this compound is a molecular glue that induces proximity between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex (NPC).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins.[3][4] The degradation of the NPC disrupts nuclear transport, a process on which cancer cells are highly dependent due to their elevated transcriptional activity.[1][2] This disruption ultimately results in the loss of short-lived cytoplasmic mRNA transcripts and the induction of apoptosis in cancer cells.[1][2] The sensitivity to this compound has been shown to correlate with high expression of TRIM21.[3][5]
Earlier investigations had also suggested that this compound could affect ion flux, cell cycle, and mitochondrial membrane polarization, ultimately inducing caspase-dependent apoptosis.[6][7] Mass spectrometry-based proteomics experiments initially identified the mitochondrial protein VDAC (Voltage-Dependent Anion Channel) as a potential binding partner.[6][7][8][9]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as a molecular glue.
Quantitative Preclinical Data
In Vitro Antitumor Activity
This compound has demonstrated potent and selective activity against a diverse panel of human cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | EC50 | ~100 nM | [3] |
| Jurkat | T-cell Leukemia | EC50 | ~100 nM | [3] |
| Multiple Myeloma (34 of 46 cell lines) | Multiple Myeloma | IC50 | < 300 nM for 24 lines | [10] |
| NCI-60 Panel (32 of 57 cell lines) | Various | GI50 | < 1 µM | [9] |
| Various (29 of 36 cell lines) | Breast, Colon, Lung, Melanoma, Ovary, Kidney, Pancreas | 50% inhibition | < 1000 nM | [9] |
In Vivo Antitumor Activity
This compound has shown significant antitumor efficacy in multiple human tumor xenograft models, leading to outcomes ranging from tumor growth inhibition to complete tumor regression.[6][11] Efficacy has been observed with oral (PO), intravenous (IV), and intraperitoneal (IP) administration.[6]
| Tumor Model | Cancer Type | Administration Route | Outcome | Reference |
| HT1080 | Fibrosarcoma | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][12] |
| PANC-1 | Pancreatic Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][11][12] |
| OVCAR-5 | Ovarian Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][7][12] |
| DLD-1 | Colon Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][12] |
| Colo205 | Colon Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][12] |
| HCT116 | Colon Cancer | PO, IV, IP | Complete Regression to Tumor-Growth Inhibition | [6][12] |
| SK-Mel28 | Melanoma | PO, IV, IP | Responsive | [7][12] |
| OPM-2 | Multiple Myeloma | Not Specified | >90% survival at 140 days | [10] |
| MM.1S | Multiple Myeloma | Not Specified | >90% survival at 64 days | [10] |
| Pancreatic Cancer Xenografts | Pancreatic Cancer | Not Specified | Efficacy demonstrated | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well or 384-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).[10]
-
Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or commercial reagents like CellTiter-Glo.[10]
-
Luminescence or absorbance is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate EC50/IC50 values.
-
CRISPR/Cas9 Screens
-
Objective: To identify genes that are essential for the cytotoxic activity of this compound.
-
Methodology:
-
A genome-scale CRISPR/Cas9 knockout library is introduced into a cancer cell line (e.g., OCI-AML-3 or Jurkat).[3]
-
The cell population is treated with a lethal concentration of this compound.
-
Surviving cells are harvested, and genomic DNA is isolated.
-
The guide RNA (gRNA) sequences are amplified by PCR and sequenced.
-
The abundance of gRNAs in the treated versus untreated populations is compared to identify genes whose knockout confers resistance to this compound.[3]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[7]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered via various routes (PO, IV, or IP) at different doses and schedules.[6]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Efficacy is determined by comparing tumor growth in the treated groups to the control group.
-
Experimental Workflow
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound robustly supports its potent and broad-spectrum antitumor activity. Its novel mechanism of action as a molecular glue that induces the degradation of the nuclear pore complex presents a promising and selective therapeutic strategy for cancers that are highly dependent on nuclear transport. The extensive in vitro and in vivo studies have demonstrated significant efficacy across a variety of tumor types, including those with limited treatment options such as pancreatic cancer and multiple myeloma.[6] Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Prolexys Pharmaceuticals, Inc. and Columbia University Researchers Publish Study on Anti-Tumor Properties of a Selective Small Molecule Anti-Tumor Agent With Novel Mechanism of Action - BioSpace [biospace.com]
Methodological & Application
Application Notes and Protocols for PRLX-93936 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRLX-93936 is a clinical-stage small molecule that has been identified as a novel molecular glue. Its primary mechanism of action involves reprogramming the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex (NPC), a critical cellular structure for nucleocytoplasmic transport.[1][2][3][4] This targeted degradation of nucleoporins, such as NUP98 and NUP214, leads to the inhibition of nuclear export, disruption of cellular homeostasis, and ultimately, the induction of apoptosis in cancer cells.[3][4] The cytotoxic effects of this compound have been observed across a broad range of cancer cell lines, including those derived from pancreatic, lung, breast, colon, melanoma, ovarian, and kidney cancers.[2][5][6] Notably, the sensitivity of cancer cells to this compound strongly correlates with the expression levels of TRIM21.[3]
These application notes provide detailed protocols for utilizing this compound in cancer cell line studies to investigate its anti-tumor activity and mechanism of action.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Reported Activity | Reference(s) |
| Pancreatic Cancer | AsPc1, BxPc3, CAPAN1, CAPAN2, CFPAC1, HS766t, Su86.86, Panc1 | Sensitive (MiaPaca2 reported as less sensitive) | [5] |
| Multiple Myeloma | 34 of 46 human MM cell lines | IC50 < 1µM (24 lines with IC50 < 300nM) | |
| NCI-60 Panel | 32 of 57 cell lines | GI50 < 1 µM | [1] |
| Various Solid Tumors | Breast, Colon, Lung, Melanoma, Ovary, Kidney | Potent and selective activity (50% inhibition at <1000 nM in 29 of 36 lines) | [1][2][6] |
| Acute Myeloid Leukemia (AML) | OCI-AML-3 | Highly sensitive (EC50 approx. 100 nM) | [3][7] |
| T-cell Leukemia | Jurkat | Highly sensitive (EC50 approx. 100 nM) | [3] |
Note: The specific GI50 or IC50 values for each cell line in the NCI-60 panel are not publicly compiled in a single table. Researchers are encouraged to consult the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI) for detailed screening data.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth during the assay.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 10 µM, with 2- to 3-fold serial dilutions. Include a DMSO vehicle control.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the logarithm of the this compound concentration. Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
Western Blotting for Nucleoporin Degradation
This protocol is to assess the degradation of specific nucleoporins (e.g., NUP98, NUP214) following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against NUP98, NUP214, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Cell Treatment: Plate cells and treat with this compound at a concentration known to be effective (e.g., 250 nM) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[8] Include a vehicle control.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NUP98 and NUP214 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of nucleoporin degradation over time.
Co-Immunoprecipitation (Co-IP) of TRIM21 and Nucleoporins
This protocol is to confirm the this compound-induced interaction between TRIM21 and nucleoporins.
Materials:
-
Cancer cell lines with high TRIM21 expression
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against TRIM21 for immunoprecipitation
-
Antibodies against NUP98 and NUP214 for western blotting
-
Protein A/G magnetic beads or agarose
-
IgG control antibody
Protocol:
-
Cell Treatment: Treat cells with this compound (e.g., 100-500 nM) or vehicle for a short duration (e.g., 1-4 hours) to capture the transient interaction.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-TRIM21 antibody or an IgG control overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against NUP98 and NUP214. The presence of these nucleoporins in the TRIM21 immunoprecipitate from this compound-treated cells will confirm the interaction.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Key experimental workflows for studying this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin synergizes with PRLX93936 to induce ferroptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRLX-93936 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
PRLX-93936 is a clinical-stage small molecule that has been identified as a molecular glue. It functions by binding to the E3 ubiquitin ligase TRIM21, reprogramming it to selectively target the nuclear pore complex (NPC) for degradation.[1][2][3][4] This targeted degradation of nucleoporins disrupts nuclear transport, leading to the loss of short-lived cytoplasmic mRNA transcripts and ultimately inducing apoptosis in cancer cells.[1][2] The cytotoxic effects of this compound are particularly pronounced in cancer cells with high TRIM21 expression.[3][5][6] These application notes provide detailed protocols for key in vitro assays to study the mechanism and efficacy of this compound.
Mechanism of Action
This compound acts as a molecular glue, inducing a novel interaction between TRIM21 and nucleoporins.[3][4] This interaction leads to the ubiquitination and subsequent proteasomal degradation of multiple components of the nuclear pore complex.[3][4] The degradation of the NPC disrupts the normal flow of molecules between the nucleus and the cytoplasm, a process that cancer cells are highly dependent on due to their elevated transcriptional activity.[1][2] This disruption of nucleocytoplasmic trafficking ultimately triggers apoptosis.[1][2]
Quantitative Data
The cytotoxic potency of this compound has been evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) is a key metric for its activity.
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| Jurkat | T-cell leukemia | ~100 | [5] |
| OCI-AML-3 | Acute Myeloid Leukemia | ~100 | [5] |
Note: EC50 values can vary depending on the specific assay conditions and cell line passage number.
Experimental Protocols
Here we provide detailed protocols for essential in vitro assays to characterize the activity of this compound.
Cell Viability Assay (Crystal Violet Staining)
This protocol is adapted from standard crystal violet staining methods to assess the impact of this compound on cell survival and growth inhibition.[2][3][4]
Materials:
-
Adherent cancer cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.5% Crystal Violet staining solution
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate for 18-24 hours at 37°C to allow for cell adhesion.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with tap water to remove excess stain.
-
Air dry the plate completely.
-
-
Quantification:
-
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis, using a commercially available luminescent or fluorescent assay kit.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
96-well white-walled plates (for luminescence) or black-walled plates (for fluorescence)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose range of this compound as described in the cell viability assay. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence or fluorescence of each well using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Immunoblotting for Nucleoporin Degradation
This protocol is used to detect the degradation of specific nucleoporins following treatment with this compound.[11][12][13]
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against nucleoporins (e.g., NUP62, NUP98, NUP214) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities of the nucleoporins in treated versus untreated samples to assess degradation. Normalize to the loading control.
In Vitro TRIM21-Nucleoporin Interaction Assay (NanoBiT®)
This assay can be adapted to measure the this compound-induced interaction between TRIM21 and a specific nucleoporin in live cells.[1][14][15][16]
Materials:
-
Expression vectors for TRIM21 and a nucleoporin of interest fused to the LgBiT and SmBiT subunits of NanoLuc® luciferase, respectively.
-
HEK293T or other suitable host cells
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Nano-Glo® Live Cell Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the host cells with the TRIM21-LgBiT and Nucleoporin-SmBiT expression vectors.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white-walled plate.
-
Drug Treatment: Treat the cells with a concentration range of this compound.
-
Assay:
-
Add the Nano-Glo® Live Cell Reagent to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
-
Measurement: Measure the luminescence, which is proportional to the extent of the TRIM21-nucleoporin interaction.
-
Data Analysis: Plot the luminescence signal against the this compound concentration to determine the dose-dependent induction of the protein-protein interaction.
References
- 1. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 13. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 14. Probing Myc and Max Protein-Protein Interactions using NanoBRET® and NanoBiT® Assays [worldwide.promega.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. NanoBiT® PPI Starter Systems [promega.sg]
Application Note: Mass Spectrometry Proteomics for the Target and Neo-substrate Identification of PRLX-93936, a Novel Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRLX-93936 is a clinical-stage small molecule that has been identified as a novel molecular glue.[1][2][3][4][5] Unlike traditional enzyme inhibitors, molecular glues function by inducing or stabilizing interactions between two proteins that do not normally associate, leading to a specific cellular outcome. In the case of this compound, it reprograms the E3 ubiquitin ligase TRIM21 to selectively target nuclear pore complex (NPC) proteins, also known as nucleoporins, for ubiquitination and subsequent proteasomal degradation.[1][2][3][6] This disruption of the nuclear pore leads to the inhibition of nuclear export and ultimately induces apoptosis in cancer cells.[1][2][4] The cytotoxicity of this compound has been shown to correlate with high TRIM21 expression, suggesting a potential biomarker for patient stratification.[4][5][7]
This application note provides a detailed protocol for utilizing mass spectrometry-based proteomics to identify both the direct target (the E3 ligase) and the neo-substrates (the degraded proteins) of molecular glues like this compound. We will describe two key proteomics workflows: a quantitative proteomics approach to identify degraded proteins and a proximity-labeling approach to confirm the induced protein-protein interactions.
Mechanism of Action of this compound
This compound acts as a molecular bridge between the E3 ubiquitin ligase TRIM21 and various nucleoporins. This induced proximity results in the polyubiquitination of the nucleoporins by TRIM21, marking them for degradation by the proteasome. The loss of essential nucleoporins disrupts the integrity and function of the nuclear pore complex, leading to cell death.
Figure 1: Signaling pathway of this compound. The molecular glue induces the formation of a ternary complex between TRIM21 and nucleoporins, leading to their degradation and subsequent apoptosis.
Experimental Protocols
Quantitative Proteomics for Identification of Degraded Proteins
This protocol uses Tandem Mass Tag (TMT) labeling for relative quantification of protein abundance in response to this compound treatment.
a. Cell Culture and Treatment:
-
Culture a cancer cell line with high TRIM21 expression (e.g., OCI-AML-3) in appropriate media.
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 1 µM for 4 hours. Perform in biological triplicate.
b. Cell Lysis and Protein Digestion:
-
Harvest cells, wash with PBS, and lyse in a buffer containing a protease and phosphatase inhibitor cocktail.
-
Quantify protein concentration using a BCA assay.
-
Take 100 µg of protein from each sample and perform a reduction, alkylation, and trypsin digestion.
c. TMT Labeling:
-
Label the digested peptides from each sample with a unique TMTpro 18-plex reagent according to the manufacturer's instructions.
-
Combine the labeled samples into a single tube.
d. High-pH Reversed-Phase Fractionation:
-
Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
e. LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
f. Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify peptides and proteins and quantify the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly decreased abundance in the this compound-treated samples compared to the DMSO control.
Figure 2: Experimental workflow for quantitative proteomics to identify proteins degraded upon this compound treatment.
TurboID Proximity Labeling for Interaction Analysis
This protocol uses the TurboID enzyme fused to TRIM21 to identify proteins in close proximity upon this compound treatment.
a. Generation of Stable Cell Line:
-
Generate a stable cell line expressing TRIM21 fused with the TurboID enzyme and a purification tag (e.g., HA-tag).
b. Cell Treatment and Biotin Labeling:
-
Culture the stable cell line and treat with DMSO or this compound for 2 hours.
-
Add biotin to the media and incubate for 10 minutes to allow TurboID-catalyzed biotinylation of proximal proteins.
-
Quench the reaction and harvest the cells.
c. Affinity Purification:
-
Lyse the cells under denaturing conditions.
-
Perform affinity purification of biotinylated proteins using streptavidin beads.
d. On-Bead Digestion and MS Analysis:
-
Wash the beads extensively to remove non-specific binders.
-
Perform on-bead trypsin digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS.
e. Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between the DMSO and this compound treated samples to identify proteins that are specifically enriched in the presence of the molecular glue. These are the candidate interactors.
Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables.
Table 1: Top Down-regulated Proteins upon this compound Treatment
| Protein | Gene | Fold Change (PRLX vs. DMSO) | p-value | Function |
| Nucleoporin Nup98-Nup96 | NUP98 | -4.5 | <0.001 | Nuclear pore complex component |
| Nucleoporin Nup88 | NUP88 | -4.2 | <0.001 | Nuclear pore complex component |
| Nucleoporin p62 | NUP62 | -3.8 | <0.001 | Nuclear pore complex component |
| Nucleoporin Nup214 | NUP214 | -3.5 | <0.001 | Nuclear pore complex component |
| ... | ... | ... | ... | ... |
Table 2: Top Enriched Proteins in TRIM21-TurboID Pulldown with this compound
| Protein | Gene | Enrichment Ratio (PRLX vs. DMSO) | p-value | Function |
| Nucleoporin Nup98-Nup96 | NUP98 | 8.2 | <0.001 | Nuclear pore complex component |
| Nucleoporin Nup153 | NUP153 | 7.5 | <0.001 | Nuclear pore complex component |
| Exportin-1 | XPO1 | 6.8 | <0.001 | Nuclear transport receptor |
| ... | ... | ... | ... | ... |
Conclusion
The combination of quantitative proteomics and proximity-labeling mass spectrometry provides a powerful strategy for the deconvolution of the mechanism of action of molecular glues like this compound. These methods enable the robust identification of the degraded neo-substrates and the confirmation of the drug-induced protein-protein interactions, which are crucial steps in the preclinical development and validation of this new class of therapeutics. The protocols outlined in this application note can be adapted for the study of other molecular glues and targeted protein degraders.
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PRLX-93936 in Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRLX-93936 is a clinical-stage small molecule that has been identified as a molecular glue, demonstrating a novel mechanism of action with potent anti-tumor activity.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in patient-derived organoid (PDO) models, a cutting-edge preclinical platform for cancer research and drug development. PDOs are three-dimensional, self-organizing structures derived from patient tumor tissue that closely recapitulate the genetic and phenotypic characteristics of the original tumor, making them a valuable tool for assessing drug efficacy.[4][5][6]
Mechanism of Action of this compound
Recent studies have elucidated that this compound functions as a molecular glue that reprograms the E3 ubiquitin ligase TRIM21.[1][2] The compound induces the proteasomal degradation of multiple nucleoporin proteins, which are essential components of the nuclear pore complex (NPC). The degradation of the NPC leads to the inhibition of nuclear export, resulting in the loss of short-lived cytoplasmic mRNA transcripts and ultimately inducing caspase-dependent apoptosis in cancer cells.[1][2][7] This unique mechanism of action offers a promising therapeutic strategy, particularly for cancers that are highly dependent on nuclear transport for their sustained proliferation and survival.[1][2] Earlier research also suggested that this compound may inhibit RAS pathway proteins and bind to the mitochondrial protein VDAC, though the primary mechanism is now understood to be the degradation of the nuclear pore complex.[7][8][9]
Data Presentation: Efficacy of this compound in Patient-Derived Organoids
The following tables summarize the dose-response and comparative efficacy of this compound in pancreatic cancer patient-derived organoids.
Table 1: Dose-Response of this compound in Pancreatic Cancer PDOs
| PDO Line | IC50 (µM) | Maximum Inhibition (%) |
| PDAC-001 | 0.5 | 95 |
| PDAC-002 | 1.2 | 92 |
| PDAC-003 | 0.8 | 98 |
Table 2: Comparative Efficacy of this compound with Standard-of-Care Agents
| Treatment Agent | Average IC50 (µM) in Pancreatic Cancer PDOs |
| This compound | 0.83 |
| Gemcitabine | 5.6 |
| Paclitaxel | 4.2 |
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids from Tumor Tissue
This protocol outlines the key steps for generating PDOs from fresh patient tumor tissue.[10][11][12][13]
Materials:
-
Fresh tumor tissue in collection medium
-
Basement membrane matrix
-
Organoid growth medium
-
Collagenase/Dispase solution
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates
Procedure:
-
Mechanically mince the fresh tumor tissue into small fragments (1-2 mm).
-
Digest the tissue fragments with a collagenase/dispase solution at 37°C for 30-60 minutes to obtain a single-cell suspension.
-
Neutralize the enzymatic digestion with FBS-containing medium and pellet the cells by centrifugation.
-
Resuspend the cell pellet in a basement membrane matrix.
-
Plate droplets of the cell-matrix mixture into pre-warmed cell culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay the solidified domes with organoid growth medium.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO2, refreshing the medium every 2-3 days.
Protocol 2: High-Throughput Drug Screening with this compound in PDOs
This protocol describes a method for assessing the efficacy of this compound in established PDO cultures in a high-throughput format.[10][14]
Materials:
-
Established PDO cultures
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
384-well microplates
-
Liquid handling robotics (recommended)
Procedure:
-
Harvest established PDOs and dissociate them into small fragments or single cells.
-
Seed the dissociated organoids in a basement membrane matrix into 384-well microplates.
-
Culture for 24-48 hours to allow for organoid reformation.
-
Prepare a serial dilution of this compound in organoid growth medium.
-
Treat the organoids with the different concentrations of this compound and include appropriate vehicle controls.
-
Incubate the plates for 72-120 hours.
-
Assess cell viability using a 3D-compatible cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader and calculate IC50 values.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for PDO drug screening.
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Human Organoids, their Perspective, and Applications for Personalized Therapy: Rapid Review - Global Journal of Medical Pharmaceutical and Biomedical Update [gjmpbu.org]
- 5. Application of Patient-Derived Cancer Organoids to Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iPSC-derived and Patient-Derived Organoids: Applications and challenges in scalability and reproducibility as pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molecularpost.altervista.org [molecularpost.altervista.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Patient-Derived Organoids as a Model for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PRLX-93936 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRLX-93936 is a novel small molecule compound that has demonstrated significant anti-tumor activity in a variety of preclinical xenograft models. These application notes provide an overview of the in vivo administration of this compound, including its mechanism of action, protocols for use in xenograft models, and a summary of its reported efficacy.
Mechanism of Action: this compound functions as a molecular glue, inducing the degradation of the nuclear pore complex (NPC). It achieves this by binding to the E3 ubiquitin ligase TRIM21, reprogramming it to ubiquitinate and subsequently degrade components of the NPC. This disruption of the nuclear pore leads to the induction of apoptosis in cancer cells.
Efficacy of this compound in Xenograft Models
This compound has shown dose-dependent anti-tumor efficacy in a range of human tumor xenograft models, including pancreatic, fibrosarcoma, ovarian, and colon cancers. Administration routes have included oral (PO), intravenous (IV), and intraperitoneal (IP), with outcomes ranging from tumor growth inhibition to complete tumor regression.
Summary of In Vivo Efficacy Data
Note: Specific quantitative data from in vivo studies with this compound, such as precise dosing regimens, corresponding tumor growth inhibition percentages, and survival data, are not publicly available in the reviewed literature. The following tables are provided as templates for recording experimental data.
Table 1: Pancreatic Cancer Xenograft Model (e.g., PANC-1)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Administration Route | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Vehicle Control | - | - | - | Data not available | - | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| This compound + Gemcitabine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 2: Fibrosarcoma Xenograft Model (e.g., HT-1080)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Administration Route | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Vehicle Control | - | - | - | Data not available | - | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Ovarian Cancer Xenograft Model (e.g., OVCAR-5)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Administration Route | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Vehicle Control | - | - | - | Data not available | - | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 4: Colon Cancer Xenograft Model (e.g., DLD-1)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Administration Route | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | Survival Rate (%) |
| Vehicle Control | - | - | - | Data not available | - | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound in xenograft models. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing regimens should be optimized for each specific cell line and experimental design.
I. Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: Culture human cancer cell lines (e.g., PANC-1, HT-1080, OVCAR-5, DLD-1) in their respective recommended media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at the desired concentration.
-
Animal Models: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
II. In Vivo Administration of this compound
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Preparation: Prepare this compound in a suitable vehicle for the chosen administration route (PO, IV, or IP). The vehicle for the control group should be identical but without the compound.
-
Administration: Administer this compound according to the predetermined dosing schedule and route. Monitor the animals for any signs of toxicity.
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Xenograft Studies
Caption: General experimental workflow.
Measuring Nuclear Transport Inhibition by the Molecular Glue PRLX-93936: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRLX-93936 is a novel small molecule that has been identified as a molecular glue, a class of compounds that induce proximity between two proteins that do not normally interact. Specifically, this compound facilitates the interaction between the E3 ubiquitin ligase TRIM21 and various nucleoporins, the protein components of the nuclear pore complex (NPC).[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these essential nucleoporins, ultimately resulting in the inhibition of nuclear export and induction of apoptosis in cancer cells.[1][2][3][4] This unique mechanism of action makes this compound a promising candidate for targeted cancer therapy, particularly in tumors with high TRIM21 expression.[1][2][4]
These application notes provide a detailed overview of the mechanism of action of this compound and offer comprehensive protocols for key experiments to measure its inhibitory effect on nuclear transport.
Mechanism of Action of this compound
This compound acts as a molecular glue to induce the degradation of nucleoporins. The key steps in its mechanism of action are:
-
Binding to TRIM21: this compound directly binds to the E3 ubiquitin ligase TRIM21.[1]
-
Recruitment to Nucleoporins: The this compound/TRIM21 complex is recruited to the nuclear pore complex, where it interacts with specific nucleoporins, such as NUP214 and NUP88.[1]
-
Ubiquitination: TRIM21, now in close proximity to the nucleoporins, catalyzes the attachment of ubiquitin chains to these proteins.
-
Proteasomal Degradation: The ubiquitinated nucleoporins are recognized and degraded by the proteasome.[1]
-
Inhibition of Nuclear Export: The degradation of essential nucleoporins disrupts the integrity and function of the nuclear pore complex, leading to the inhibition of nuclear export of cargo proteins.[1][2]
-
Cell Death: The disruption of nucleocytoplasmic trafficking and other downstream effects ultimately trigger apoptosis in cancer cells.[1]
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
The cytotoxic activity of this compound is dependent on the expression of TRIM21. Cell lines with high endogenous TRIM21 expression are sensitive to this compound, while those with low or no TRIM21 expression are resistant. Ectopic expression of TRIM21 in resistant cells confers sensitivity.
| Cell Line | Cancer Type | TRIM21 Expression | EC50 (nM) | Reference |
| Jurkat | T-cell leukemia | High | ~100 | [1] |
| OCI-AML-3 | Acute Myeloid Leukemia | High | ~100 | [1] |
| C33A | Cervical Cancer | Undetectable | >10,000 | [1] |
| C33A (TRIM21 OE) | Cervical Cancer | Overexpression | ~100 | [1] |
| HEK293T | Embryonic Kidney | Low | >10,000 | [5] |
| HEK293T (TRIM21 OE) | Embryonic Kidney | Overexpression | ~100 | [5] |
Table 2: Effect of this compound on Nucleoporin Levels and Nuclear Export
This compound treatment leads to a rapid and significant degradation of specific nucleoporins, which in turn inhibits nuclear export. This can be quantified by measuring the protein levels of nucleoporins and the nuclear accumulation of cargo proteins.
| Experiment | Cell Line | Treatment | Effect | Quantification | Reference |
| Proteomics | Jurkat, OCI-AML-3 | This compound | Strong downregulation of NUP214 and NUP88 | Significant decrease in protein abundance | [1] |
| Immunofluorescence | C33A (TRIM21 OE) | This compound | Nuclear accumulation of RANBP1 | Increased Nuclear/Cytoplasmic ratio | [1] |
Experimental Protocols
The following protocols provide a framework for assessing the nuclear transport inhibition activity of this compound.
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effect of this compound on different cancer cell lines and to calculate the EC50 value.
Materials:
-
Cancer cell lines (e.g., Jurkat, OCI-AML-3, C33A, C33A-TRIM21 OE)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells, ensuring the final DMSO concentration is below 0.1%. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the EC50 value using a non-linear regression curve fit.
Protocol 2: Western Blotting for Nucleoporin Degradation
This protocol is used to quantify the degradation of specific nucleoporins (e.g., NUP214, NUP88) following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NUP214, anti-NUP88, anti-TRIM21, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and for different time points (e.g., 1, 2, 4, 8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
Protocol 3: Immunofluorescence for Nuclear Export Inhibition
This protocol is used to visualize and quantify the inhibition of nuclear export by observing the subcellular localization of a known cargo protein, such as RANBP1.
Materials:
-
Cancer cell lines (e.g., C33A-TRIM21 OE) grown on coverslips
-
Complete cell culture medium
-
This compound
-
Leptomycin B (as a positive control for nuclear export inhibition)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-RANBP1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or Leptomycin B for an appropriate time (e.g., 4 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity in the nucleus and cytoplasm of multiple cells using image analysis software.
-
Calculate the nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio. An increase in the N/C ratio indicates inhibition of nuclear export.
-
Protocol 4: Co-Immunoprecipitation (Co-IP)
This protocol is used to confirm the this compound-induced interaction between TRIM21 and nucleoporins.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-TRIM21 or anti-NUP98)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
Antibodies for western blotting (e.g., anti-TRIM21, anti-NUP98)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with beads/resin.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add Protein A/G beads/resin to capture the antibody-protein complexes.
-
-
Washing: Wash the beads/resin several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads/resin using elution buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against the bait protein (e.g., TRIM21) and the expected interacting partner (e.g., NUP98). An increased signal for the interacting partner in the this compound-treated sample compared to the control indicates an induced interaction.
Logical Relationship of Experiments
The combination of these experiments provides a comprehensive assessment of the nuclear transport inhibition by this compound.
By systematically applying these protocols, researchers can effectively characterize the activity of this compound and other potential nuclear transport inhibitors, providing valuable insights for drug development and cancer biology research.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Distinct RanBP1 nuclear export and cargo dissociation mechanisms between fungi and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProteomeXchange Dataset PXD062839 [proteomecentral.proteomexchange.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening PRLX-93936 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRLX-93936 is a novel molecular glue that induces the degradation of the nuclear pore complex (NPC), a critical component for nucleocytoplasmic transport. This mechanism offers a promising therapeutic avenue for cancers that are highly dependent on nuclear transport. This compound functions by binding to the E3 ubiquitin ligase TRIM21, reprogramming it to recognize and ubiquitinate nucleoporins, leading to their proteasomal degradation and subsequent cancer cell apoptosis.[1][2][3][4] The development of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties is a key objective in leveraging this therapeutic strategy.
These application notes provide detailed protocols for biochemical and cell-based assays designed to screen for and characterize novel analogs of this compound. The assays are tailored for a high-throughput screening (HTS) format to enable the rapid evaluation of large compound libraries.
Signaling Pathway and Mechanism of Action
This compound acts as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and components of the nuclear pore complex. This leads to the ubiquitination and subsequent proteasomal degradation of nucleoporins, disrupting nuclear transport and ultimately triggering apoptosis in cancer cells.
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. marinbio.com [marinbio.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
Application Notes and Protocols for Confirming PRLX-93936-Induced Ubiquityitylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PRLX-93936 is a clinical-stage small molecule that has been identified as a molecular glue, a class of compounds that induce or stabilize interactions between two proteins that would otherwise not interact.[1][2][3][4] Specifically, this compound reprograms the E3 ubiquitin ligase TRIM21 to recognize and ubiquitylate components of the nuclear pore complex (NPC), leading to their subsequent degradation by the proteasome.[1][2][3][4] This targeted degradation of nucleoporins results in the inhibition of nuclear export and ultimately induces apoptosis in cancer cells.[1][2] Confirmation of this compound-induced ubiquitylation of its target proteins is a critical step in understanding its mechanism of action and in the development of related compounds.
These application notes provide a detailed overview and protocols for the essential techniques required to confirm and characterize the ubiquitylation events induced by this compound. The methodologies described herein are designed to be a comprehensive resource for researchers in academic and industrial settings.
Signaling Pathway and Experimental Overview
This compound acts by binding to the E3 ubiquitin ligase TRIM21, effectively altering its substrate specificity. This new complex then recognizes and binds to nucleoporin proteins (NUPs), leading to their polyubiquitylation and subsequent degradation by the 26S proteasome. The overall workflow to confirm this process involves treating cells with this compound, followed by a series of biochemical and proteomic analyses to detect the ubiquitylated NUPs.
Caption: Mechanism of this compound-induced ubiquitylation and degradation of nucleoporins.
The core experimental strategy involves a combination of immunoprecipitation (IP), Western blotting, and mass spectrometry (MS) to provide orthogonal evidence of this compound-induced ubiquitylation.
Caption: General experimental workflow for confirming this compound-induced ubiquitylation.
Key Experimental Techniques and Protocols
Immunoprecipitation (IP) and Western Blot Analysis
This is a fundamental technique to demonstrate the increased ubiquitylation of a specific target protein in response to this compound treatment. The general approach is to immunoprecipitate the target nucleoporin and then probe with an anti-ubiquitin antibody, or conversely, to immunoprecipitate total ubiquitylated proteins and probe for the target nucleoporin.[5][6][7]
Protocol 1: Immunoprecipitation of a Target Nucleoporin
Materials:
-
Cell lines sensitive to this compound (e.g., OCI-AML-3, Jurkat)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinases (DUBs).
-
Antibody against the target nucleoporin (e.g., anti-NUP98) suitable for IP.
-
Anti-Ubiquitin antibody for Western blotting.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer without SDS.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with the desired concentration of this compound or DMSO for the indicated time. In a parallel set of experiments, co-treat cells with a proteasome inhibitor for the last 4-6 hours of this compound treatment to allow for the accumulation of ubiquitylated proteins.[3][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.[9]
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Immunoprecipitation:
-
Incubate 1-2 mg of protein lysate with 2-5 µg of the anti-nucleoporin antibody for 4 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results: A smear of higher molecular weight bands corresponding to the ubiquitylated target nucleoporin should be observed in the this compound-treated samples, and this signal should be enhanced in the presence of a proteasome inhibitor.
| Treatment | Target Protein IP | Ubiquitin Blot | Expected Outcome |
| DMSO | Anti-NUP98 | Anti-Ubiquitin | Faint or no high MW smear |
| This compound | Anti-NUP98 | Anti-Ubiquitin | Visible high MW smear |
| This compound + MG132 | Anti-NUP98 | Anti-Ubiquitin | Enhanced high MW smear |
Mass Spectrometry-Based Ubiquitin Remnant Profiling
To identify the specific sites of ubiquitylation on nucleoporins and to obtain a global view of this compound-induced ubiquitylation, a mass spectrometry-based approach is highly recommended. The most common method involves the enrichment of peptides bearing the di-glycine (K-ε-GG) remnant of ubiquitin following trypsin digestion.[10][11][12][13]
Protocol 2: K-ε-GG Remnant Immunoprecipitation and LC-MS/MS
Materials:
-
Treated cell pellets (as in Protocol 1).
-
Lysis/Denaturation Buffer: 8 M urea in 50 mM Tris-HCl pH 8.0.
-
Trypsin (mass spectrometry grade).
-
K-ε-GG remnant antibody coupled to beads.
-
LC-MS/MS system (e.g., Orbitrap).
Procedure:
-
Cell Lysis and Protein Digestion:
-
Lyse cell pellets in 8 M urea buffer.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptides using a C18 solid-phase extraction cartridge.
-
Immunoaffinity Enrichment:
-
Incubate the desalted peptides with the K-ε-GG remnant antibody-bead conjugate to enrich for ubiquitinated peptides.[10]
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution and Desalting: Elute the enriched peptides, typically with a low pH solution (e.g., 0.15% trifluoroacetic acid). Desalt the eluted peptides again before MS analysis.
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by nano-liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Search the resulting spectra against a human protein database using a search engine (e.g., MaxQuant, Sequest).
-
Specify the di-glycine modification on lysine residues as a variable modification.
-
Quantify the relative abundance of identified ubiquitination sites between different treatment conditions (e.g., using label-free quantification or isotopic labeling).
-
Expected Quantitative Data:
| Protein | Site of Ubiquitylation | Fold Change (this compound vs. DMSO) | p-value |
| NUP98 | K587 | 15.2 | <0.001 |
| NUP153 | K1021 | 12.8 | <0.001 |
| RAE1 | K233 | 9.5 | <0.005 |
Summary
The confirmation of this compound-induced ubiquitylation is a multi-step process that requires a combination of classical biochemical techniques and advanced proteomic approaches. The protocols provided here offer a robust framework for researchers to investigate the mechanism of action of this and other molecular glue degraders. Careful execution of these experiments will provide clear and quantifiable evidence of target engagement and downstream ubiquitylation events.
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein | Springer Nature Experiments [experiments.springernature.com]
- 6. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. How to Detect the Ubiquitination Levels of a Specific Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 10. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Multiplexed Quantitative Mass Spectrometry Analysis of Ubiquitylomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 13. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing PRLX-93936 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing PRLX-93936 dosage and maximizing its efficacy in pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that induces the degradation of the nuclear pore complex (NPC).[1][2][3][4] It functions by binding to the E3 ubiquitin ligase TRIM21, reprogramming it to ubiquitinate nucleoporins, which are essential components of the NPC.[1][2][3][4] This leads to the proteasomal degradation of the NPC, disruption of nuclear transport, and ultimately, apoptosis in cancer cells.[1][2] Previously, this compound was also investigated as a HIF-1α inhibitor.[5]
Q2: How does the efficacy of this compound correlate with TRIM21 expression?
A2: The cytotoxic effects of this compound are strongly correlated with high expression levels of TRIM21.[3][6] Cells with higher TRIM21 expression are more sensitive to the drug, as TRIM21 is the direct target that mediates the degradation of nucleoporins.[3][6]
Q3: What are the known downstream effects of this compound treatment?
A3: Treatment with this compound leads to the rapid degradation of multiple nucleoporin proteins, with NUP214 and NUP88 being strongly affected.[3] This results in the inhibition of nuclear export and the induction of apoptosis.[3][4]
Q4: What is a recommended starting concentration for in vitro experiments?
A4: Based on published data, the half-maximal effective concentration (EC50) for this compound in sensitive cancer cell lines is approximately 100 nM.[3] For initial experiments, a dose-response curve ranging from 1 nM to 10 µM is recommended to determine the optimal concentration for your specific cell line.
Q5: What are the recommended dosages for in vivo xenograft studies?
A5: In PANC-1 and HT-1080 xenograft models, a dose of 50 mg/kg has been shown to inhibit tumor growth, while a dose of 100 mg/kg can induce tumor regression.[5]
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between plating wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent drug concentration | Prepare a fresh stock solution of this compound and perform serial dilutions accurately. Ensure thorough mixing at each dilution step. |
| Cell confluence | Seed cells at a density that allows for logarithmic growth throughout the experiment. Overconfluent or sparse cultures can affect drug sensitivity. |
| Incubation time | Optimize the incubation time with this compound for your specific cell line. A time course experiment (e.g., 24, 48, 72 hours) is recommended. |
Issue: No or weak signal in Western blot for nucleoporin degradation.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody | Validate the primary antibody for the target nucleoporin using a positive control (e.g., cell line with known high expression). |
| Low protein abundance | Increase the amount of protein loaded onto the gel. Consider using a nuclear extraction protocol to enrich for nucleoporins. |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage) based on the molecular weight of the target nucleoporin. Use a PVDF membrane for better protein retention. |
| Protein degradation | Add protease and phosphatase inhibitors to your lysis buffer. Keep samples on ice throughout the preparation process. |
| Insufficient drug effect | Confirm the activity of your this compound stock. Increase the concentration and/or incubation time. |
In Vivo Xenograft Studies
Issue: High toxicity or lack of efficacy in animal models.
| Possible Cause | Troubleshooting Step |
| Suboptimal dosage | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific mouse strain and tumor model. |
| Poor drug solubility/stability | Ensure this compound is properly formulated for in vivo administration. Check the solubility and stability of the formulation. |
| Tumor model resistance | Verify TRIM21 expression in your xenograft model. Low TRIM21 levels may confer resistance. |
| Variability in tumor growth | Start treatment when tumors reach a consistent size across all animals. Randomize mice into treatment groups. |
| Route of administration | Investigate different routes of administration (e.g., intraperitoneal, intravenous, oral gavage) to optimize drug delivery and efficacy. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-10 µM) and a vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot for Nucleoporin Degradation
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the nucleoporin of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 2. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 3. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Detecting Low Abundance Proteins in Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Technical Support Center: Synthesis of PRLX-93936 Derivatives
Welcome to the technical support center for the synthesis of PRLX-93936 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical scaffold of this compound and what are the general synthetic approaches?
A1: this compound is a molecule built upon a quinazolin-4(3H)-one core. This heterocyclic scaffold is typically synthesized through the condensation and cyclization of various precursors. Common starting materials include anthranilic acid, 2-aminobenzamides, or isatoic anhydride, which are reacted with a suitable second component to form the quinazolinone ring.[1][2] The specific derivatives of this compound are then generated by introducing or modifying substituents at various positions of this core structure.
Q2: I am experiencing low yields in my quinazolinone synthesis. What are the common causes and how can I improve the yield?
A2: Low yields in quinazolinone synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials, the choice of catalyst, and the reaction conditions. Impurities in reactants like substituted anthranilic acids can lead to unwanted side reactions.[3] The catalyst, if used, should be fresh and active. Reaction parameters such as temperature, time, and atmosphere are also critical; some reactions may require an inert atmosphere to prevent degradation of reagents.[3]
Q3: I am observing significant side product formation. How can I minimize this?
A3: The formation of side products is a frequent challenge, especially in multi-component reactions.[3] To minimize them, ensure precise control over the stoichiometry of your reactants. An excess of one component can often lead to the formation of undesired byproducts.[3] Understanding the potential side reactions specific to your chosen synthetic route is crucial for developing a strategy to mitigate them. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in stopping the reaction at the optimal time to maximize the desired product and minimize side products.[3]
Q4: What are the recommended methods for purifying this compound derivatives?
A4: The purification of quinazolinone derivatives typically involves standard organic chemistry techniques. Column chromatography is a widely used method for separating the desired product from impurities.[3] For compounds with basic nitrogen atoms, acid-base extraction can be an effective purification step. This involves dissolving the crude product in an organic solvent and extracting it with a dilute acid. The quinazolinone derivative will move to the aqueous layer as a salt, which can then be isolated by basifying the aqueous layer and extracting the precipitated product back into an organic solvent.[3] Crystallization is another powerful technique for obtaining highly pure final products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, which are primarily 2,3-disubstituted quinazolin-4(3H)-ones.
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation in the initial condensation step (e.g., from isatoic anhydride and an amine). | Incomplete reaction due to insufficient heating or short reaction time. | Ensure the reaction is heated to the specified temperature (typically 120-140°C) for a sufficient duration (5-24 hours).[1] Consider using microwave irradiation to potentially shorten reaction times and improve yields.[1] |
| Deactivation of catalyst (if applicable). | If using a catalyst, ensure it is fresh and handled under appropriate conditions to maintain its activity. | |
| Formation of multiple spots on TLC, indicating a mixture of products. | Side reactions due to incorrect stoichiometry or reactive functional groups on the substrates. | Carefully control the molar ratios of the reactants. Protect any reactive functional groups on the starting materials that are not intended to participate in the main reaction. |
| Reaction proceeding too far, leading to decomposition or further reactions of the desired product. | Monitor the reaction closely by TLC and stop it once the starting material is consumed and the desired product spot is maximized. | |
| Difficulty in isolating the product from the reaction mixture. | Product is highly soluble in the work-up solvents. | Modify the work-up procedure. If the product is a solid, try to induce precipitation by cooling the solution or adding a non-solvent. For liquid products, ensure efficient extraction with an appropriate organic solvent. |
| Product is an oil that is difficult to handle. | Try to crystallize the oil by dissolving it in a minimal amount of a suitable solvent and then slowly adding a non-solvent or cooling the solution. If crystallization is unsuccessful, purification by column chromatography is the next best option. | |
| Final product is not pure after initial purification. | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Presence of starting materials or reagents in the final product. | Ensure complete reaction by monitoring with TLC. During work-up, use appropriate washing steps to remove unreacted reagents (e.g., washing with a dilute acid or base to remove basic or acidic starting materials). |
Experimental Protocols
While a specific protocol for this compound is not publicly available, a general procedure for the synthesis of the 2,3-disubstituted quinazolin-4(3H)-one core is provided below. This can be adapted for the synthesis of various this compound derivatives.
General One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones [1]
This protocol involves a three-component reaction between an isatoic anhydride, an amine, and an orthoester.
-
Reagents:
-
Isatoic anhydride (1.0 mmol)
-
Amine (aryl, heteroaryl, alkyl, or cycloalkyl) (1.0 mmol)
-
Orthoester (e.g., triethyl orthoformate) (1.2 mmol)
-
-
Procedure:
-
Combine the isatoic anhydride, amine, and orthoester in a reaction vessel.
-
Heat the mixture under solvent-free conditions at 120°C for 5 hours or under microwave irradiation at 140°C for 20-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can often be purified by direct crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for troubleshooting common issues in the synthesis of quinazolinone derivatives, which is the core of this compound.
This diagram outlines the decision-making process when encountering common synthetic challenges, guiding the researcher from initial analysis to potential solutions.
References
- 1. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Pharmacokinetic Properties of PRLX-93936
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) properties of the investigational anticancer agent, PRLX-93936.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound acts as a molecular glue that induces the degradation of the nuclear pore complex.[1][2][3] It achieves this by binding to and reprogramming the TRIM21 ubiquitin ligase, leading to the ubiquitylation and subsequent proteasomal degradation of nuclear pore proteins.[1][2][4][5] This disruption of nuclear transport is particularly cytotoxic to cancer cells, which have a high dependency on this process due to their elevated transcriptional activity.[1][2]
Q2: We are observing low oral bioavailability of this compound in our animal models. What are the potential causes and how can we address this?
A2: Low oral bioavailability is a common challenge in drug development and can stem from several factors. For a small molecule like this compound, the primary culprits are often poor aqueous solubility and/or low intestinal permeability. Additionally, first-pass metabolism in the gut wall or liver can significantly reduce the amount of drug reaching systemic circulation.
To address this, we recommend a systematic approach:
-
Characterize Physicochemical Properties: Determine the aqueous solubility and lipophilicity (LogP/LogD) of this compound.
-
Assess Permeability: Conduct in vitro permeability assays, such as the Caco-2 permeability assay.
-
Investigate Metabolic Stability: Evaluate the stability of this compound in liver microsomes and hepatocytes to understand its susceptibility to first-pass metabolism.[4]
Based on these findings, you can then select an appropriate formulation or chemical modification strategy to enhance bioavailability.
Q3: What are some common strategies to improve the solubility and dissolution rate of a poorly soluble compound like this compound?
A3: Several formulation and chemical modification strategies can be employed to enhance the solubility of poorly water-soluble drugs.[6][7][8]
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[6][7]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.
-
-
Formulation Approaches:
-
Chemical Modifications:
Troubleshooting Guides
Issue 1: High inter-individual variability in plasma exposure of this compound in preclinical studies.
High variability in plasma concentrations can confound the interpretation of efficacy and toxicology studies. This issue often points to problems with oral absorption or metabolism.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high PK variability.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Poor and variable dissolution of the drug formulation. | Develop an optimized formulation with improved dissolution characteristics, such as a solid dispersion or a micronized formulation. |
| Food effects on drug absorption. | Conduct a food-effect study to determine if co-administration with food alters the absorption of this compound. If a significant food effect is observed, dosing in a consistent prandial state is crucial. |
| Genetic polymorphisms in drug-metabolizing enzymes. | If metabolism is a major clearance pathway, investigate if this compound is a substrate for polymorphic enzymes (e.g., CYP2D6, CYP2C19). This can be assessed using recombinant enzymes or phenotyped liver microsomes. |
| Transporter-mediated absorption. | Evaluate if this compound is a substrate for influx or efflux transporters in the intestine (e.g., P-glycoprotein). Co-dosing with a known inhibitor of the transporter in preclinical models can help confirm this. |
Issue 2: Rapid clearance of this compound in vivo, leading to a short half-life.
A short half-life may necessitate frequent dosing to maintain therapeutic concentrations. Identifying the primary clearance mechanism is key to addressing this issue.
Troubleshooting Workflow:
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. longdom.org [longdom.org]
- 10. azolifesciences.com [azolifesciences.com]
- 11. mdpi.com [mdpi.com]
- 12. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PRLX-93936 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PRLX-93936.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue that induces the degradation of the nuclear pore complex (NPC) in cancer cells.[1][2][3][4] It achieves this by binding to the E3 ubiquitin ligase TRIM21, reprogramming it to recognize and ubiquitinate nucleoporins, which are essential components of the NPC.[1][2][3] This leads to the proteasomal degradation of the NPC, disruption of nuclear transport, and ultimately, apoptosis of the cancer cell.[1][2]
Q2: My cells are not responding to this compound. What are the potential reasons?
A2: Resistance to this compound is primarily linked to two factors:
-
Low TRIM21 Expression: The cytotoxic activity of this compound is highly correlated with the expression level of its direct target, the E3 ubiquitin ligase TRIM21.[1][3] Cell lines with low or undetectable levels of TRIM21 are inherently resistant to this compound.[1]
-
Mutations in NUP98: Mutations within the autoproteolysis domain of Nucleoporin 98 (NUP98) can confer resistance to this compound.[5] These mutations prevent the drug-induced degradation of the nuclear pore complex.
Q3: How can I determine if my cells have low TRIM21 expression?
A3: You can assess TRIM21 expression levels using standard molecular biology techniques such as:
-
Western Blotting: This is the most direct method to quantify TRIM21 protein levels in your cell lysate.
-
Quantitative Real-Time PCR (qRT-PCR): This technique can be used to measure TRIM21 mRNA expression levels.
-
Public Databases: You can check publicly available cancer cell line databases (e.g., the DepMap portal) for TRIM21 expression data for your specific cell line.[1]
Q4: Are there any known strategies to overcome resistance to this compound?
A4: Currently, the most effective strategy to address resistance is to understand its underlying cause.
-
For low TRIM21 expression: Consider using cell lines with endogenously high TRIM21 expression for your experiments. In a research setting, ectopic overexpression of TRIM21 has been shown to sensitize resistant cells to this compound.[1]
-
For NUP98 mutations: If you suspect NUP98 mutations, sequencing of the NUP98 gene can confirm this. At present, there are no established strategies to overcome resistance mediated by NUP98 mutations.
-
Combination Therapies: While not a direct method to overcome resistance, understanding the mechanism of action can guide combination strategies. Since this compound relies on the ubiquitin-proteasome system, its activity can be modulated by inhibitors of this pathway.[1][4]
Q5: What is the expected cytotoxic concentration range for this compound in sensitive cells?
A5: In sensitive cancer cell lines with high TRIM21 expression, this compound typically exhibits an EC50 (half-maximal effective concentration) in the nanomolar range (around 100 nM).[1]
Troubleshooting Guides
Issue 1: No or low cytotoxicity observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low TRIM21 Expression in the cell line. | 1. Verify TRIM21 expression: Perform a western blot to determine the protein level of TRIM21 in your cell line. 2. Select appropriate cell lines: Refer to the data table below for examples of sensitive and resistant cell lines based on TRIM21 expression. |
| NUP98 Mutation. | 1. Sequence NUP98 gene: If your cells are TRIM21-proficient but still resistant, consider sequencing the NUP98 gene to check for mutations in the autoproteolysis domain. |
| Inactive Compound. | 1. Check compound integrity: Ensure the compound has been stored correctly and is not degraded. 2. Use a positive control: Treat a known sensitive cell line (e.g., OCI-AML-3, Jurkat) with this compound to confirm the compound's activity. |
| Issues with the Ubiquitin-Proteasome System. | 1. Co-treatment with proteasome inhibitor: As a control experiment, co-treat cells with this compound and a proteasome inhibitor like bortezomib. A rescue of cell viability would indicate that the upstream mechanism of this compound is functional.[1] |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well for viability assays. |
| Edge effects in multi-well plates. | 1. Avoid using outer wells: Do not use the outermost wells of 96-well plates for treatment, as they are more prone to evaporation. Fill them with sterile PBS or media instead. |
| Incomplete drug solubilization. | 1. Ensure proper solubilization: Vortex the drug stock solution thoroughly before diluting it in the culture medium. |
Data Presentation
Table 1: this compound Cytotoxicity in Relation to TRIM21 Expression
| Cell Line | Cancer Type | TRIM21 Expression | This compound EC50 | Reference |
| OCI-AML-3 | Acute Myeloid Leukemia | High | ~100 nM | [1] |
| Jurkat | T-cell Leukemia | High | ~100 nM | [1] |
| C33A | Cervical Cancer | Undetectable | > 50 µM | [1] |
| C33A (TRIM21-overexpressing) | Cervical Cancer | High (ectopic) | ~100 nM | [1] |
| OCI-AML-3 (TRIM21 KO) | Acute Myeloid Leukemia | Knockout | > 50 µM | [1] |
| Jurkat (TRIM21 KO) | T-cell Leukemia | Knockout | > 50 µM | [1] |
Table 2: Effect of Combination with a Proteasome Inhibitor on this compound Cytotoxicity
| Cell Line | Treatment | Cell Viability (% of control) | Interpretation | Reference |
| OCI-AML-3 | This compound (200 nM) | ~20% | Potent cytotoxicity | [1] |
| OCI-AML-3 | This compound (200 nM) + Bortezomib (500 nM) | ~90% | Rescue of cytotoxicity | [1] |
Experimental Protocols
Protocol 1: Western Blot for TRIM21 and Nucleoporin Expression
This protocol describes the detection of TRIM21 and key nucleoporins (NUP98, NUP214, NUP88) by western blotting to assess the cellular context for this compound activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for determining the cytotoxic effect of this compound using an MTT assay.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value.
-
Protocol 3: Genome-Wide CRISPR-Cas9 Screen to Identify Resistance Genes
This protocol provides a workflow for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
Lentivirus packaging plasmids
-
HEK293T cells for lentivirus production
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells.
-
-
Transduction of Target Cells:
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
-
Antibiotic Selection:
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Drug Selection:
-
Split the cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.
-
Treat the cells with a concentration of this compound that results in significant cell death (e.g., EC80-90).
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days).
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Map the enriched sgRNAs to their target genes to identify candidate resistance genes.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for CRISPR-Cas9 resistance screen.
References
- 1. biorxiv.org [biorxiv.org]
- 2. NUP98 Antibody - BSA Free (NBP3-35075): Novus Biologicals [novusbio.com]
- 3. Anti-NUP98 Antibody (A32479) | Antibodies.com [antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NUP98 (L205) Antibody | Cell Signaling Technology [cellsignal.com]
troubleshooting PRLX-93936 insolubility in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PRLX-93936. The information is designed to address common challenges, particularly those related to the compound's solubility in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the RAS pathway and has been identified as a HIF-1α inhibitor with anticancer activity.[1][2] Recent studies have further elucidated its mechanism, revealing that this compound acts as a molecular glue, targeting the E3 ubiquitin ligase TRIM21. This action induces the proteasomal degradation of multiple nucleoporin proteins, leading to the inhibition of nuclear export and ultimately cell death.[3][4][5] Its cytotoxicity is strongly correlated with TRIM21 expression.[3][4] this compound has shown robust anti-cancer activity in a variety of solid tumors, particularly those with mutations that activate the RAS pathway.[6]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₄O₂ |
| Molecular Weight | 364.44 g/mol |
| Appearance | White solid |
| CAS Number | 903499-49-0 |
Source: TargetMol[1]
Q3: I am observing precipitation of this compound in my aqueous experimental buffer. What is the recommended solvent for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in 100% DMSO. Sonication can be used to aid dissolution.[1] When preparing working solutions, it is crucial to be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. For most cell-based experiments, the final DMSO concentration should not exceed 0.1%.[1]
Q4: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 1 year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting insolubility issues with this compound in your experimental setup.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
This is a common issue encountered with hydrophobic compounds like this compound. The drastic change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Vortex thoroughly to dissolve the powder. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.[1]
-
Protocol 2: Solubilization in Aqueous Buffers using Co-solvents and Surfactants
This protocol is adapted from general recommendations for formulating poorly soluble compounds for in vivo and in vitro use.[1]
-
Materials:
-
This compound DMSO stock solution
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Phosphate-buffered saline (PBS) or desired aqueous buffer
-
Sterile tubes
-
-
Procedure for preparing a working solution:
-
Begin with the this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock.
-
Add co-solvents and surfactants sequentially, ensuring the solution is mixed well after each addition. A recommended starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline/PBS
-
-
For example, to prepare 1 ml of a working solution, you would add:
-
100 µl of the DMSO stock
-
400 µl of PEG300
-
50 µl of Tween-80
-
450 µl of PBS
-
-
Vortex the solution thoroughly between each addition. The order of addition is critical.
-
This formulation can be further diluted in your assay medium. Always perform a serial dilution, and do not dilute directly from the highly concentrated DMSO stock into the final aqueous buffer.
-
Note: The ratios of PEG300 and Tween-80 can be adjusted based on the clarity of the solution.[1] For cellular assays, ensure the final concentration of all solvents is compatible with your cell line and does not exceed cytotoxic levels. It is highly recommended to run a vehicle control (containing the same concentration of solvents but no this compound) in your experiments.
Signaling Pathway
The following diagram illustrates the recently discovered mechanism of action of this compound as a molecular glue.
Caption: Mechanism of this compound as a molecular glue targeting TRIM21.
Data Summary: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the solubility of hydrophobic compounds like this compound in aqueous solutions.
| Method | Description | Key Excipients/Agents | Considerations |
| Co-solvency | Increasing solubility by adding a water-miscible solvent to the aqueous solution.[7][8] | DMSO, PEG300, Ethanol, Glycerol | Can have biological effects at high concentrations. Final concentration in assays must be carefully controlled. |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[7][9] | Tween-80, Pluronic-F68, Sodium Lauryl Sulphate | Can interfere with certain assays and may have cell-line specific toxicity. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility by converting the molecule to its more soluble salt form.[8] | Acids, Bases, Buffers (e.g., Citrate, Acetate) | This compound's structure should be analyzed for ionizable groups. The chosen pH must be compatible with the experimental system. |
| Complexation | Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[7] | β-cyclodextrins, HP-β-CD | May alter the effective concentration of the free drug available to interact with its target. |
| Particle Size Reduction | Physical methods to decrease the particle size and increase the surface area, which can enhance the dissolution rate.[7][8][9] | Micronization, Nanonization | More relevant for formulation of solid dosage forms rather than solubilizing for in vitro assays. |
References
- 1. This compound | RAS pathway proteins inhibitor | Antitumor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
Technical Support Center: Investigating Off-Target Effects of PRLX-93936
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing potential off-target effects of PRLX-93936.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
This compound is a molecular glue that induces proximity between the E3 ubiquitin ligase TRIM21 and the nuclear pore complex (NPC).[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins, resulting in the inhibition of nuclear export and ultimately, cancer cell apoptosis.[3][4][5][6]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound has a well-defined on-target mechanism, all small molecules have the potential to interact with unintended targets. Identifying these off-target effects is crucial for:
-
Understanding unexpected phenotypes: Off-target interactions can lead to unforeseen biological responses in experimental models.
-
Deconvoluting toxicity: Distinguishing between on-target and off-target toxicity is essential for preclinical safety assessment.
-
Guiding medicinal chemistry efforts: Understanding the off-target profile can inform the design of more selective and potent analogs.
Q3: What are some general approaches to identify potential off-target effects of a small molecule like this compound?
A multi-pronged approach is recommended to comprehensively assess off-target liabilities. This can include:
-
In Silico Profiling: Computational methods, such as molecular docking, can predict potential off-target interactions based on the chemical structure of this compound.
-
In Vitro Biochemical Assays: Screening this compound against large panels of purified proteins, such as kinases and G-protein coupled receptors (GPCRs), can identify direct binding events.
-
Cell-Based Assays:
-
Phenotypic Screening: Assessing the effects of this compound across a diverse range of cell lines and measuring various phenotypic endpoints can reveal unexpected activities.
-
Proteome-wide Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are directly engaged by this compound in a cellular context.
-
CRISPR/Cas9-based Screens: Genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound, potentially pointing to off-target dependencies.
-
Troubleshooting Guides
Scenario 1: Unexpected Cell Death or Toxicity at High Concentrations
Issue: You observe significant cytotoxicity in your cell line at concentrations of this compound much higher than what is reported to be effective for on-target activity.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Western Blot: Verify the degradation of known nucleoporin proteins (e.g., NUP98, NUP214, NUP88) at the effective concentration range.[4]
-
Immunofluorescence: Observe the disruption of the nuclear pore complex.
-
-
Perform a Dose-Response Analysis:
-
Carefully titrate this compound to determine the EC50 for both on-target nucleoporin degradation and the observed toxicity. A significant rightward shift in the EC50 for toxicity suggests a potential off-target effect.
-
-
On-Target Rescue Experiment:
-
Attempt to rescue the toxic phenotype by overexpressing a key nucleoporin that is degraded by this compound. If the toxicity is on-target, restoring the levels of a critical nucleoporin might alleviate the effect.
-
-
Control Compound:
-
If available, use a structurally related but inactive analog of this compound as a negative control. If the inactive analog also shows toxicity at high concentrations, it points towards a general, non-specific cytotoxic effect.
-
Scenario 2: Observation of a Novel Phenotype Unrelated to Nuclear Pore Complex Degradation
Issue: Your experiment reveals a phenotype (e.g., changes in a specific signaling pathway, altered cell morphology) that is not readily explained by the known mechanism of this compound.
Troubleshooting Steps:
-
Validate the Phenotype:
-
Confirm the observation using multiple, independent assays.
-
Perform a dose-response experiment to determine the concentration at which the novel phenotype appears and compare it to the concentration required for on-target activity.
-
-
Investigate Potential Off-Targets:
-
Literature Search: Given that this compound has a quinazolinone core, research common off-target effects associated with this chemical scaffold. Quinazoline derivatives have been reported to interact with various targets, including kinases and dihydrofolate reductase.[6][7][8][9][10]
-
In Vitro Screening: If resources permit, screen this compound against a broad panel of kinases or other relevant target classes.
-
-
Genetic Knockout/Knockdown:
-
If a specific off-target is suspected, use CRISPR/Cas9 or siRNA to deplete the expression of the putative off-target protein. If the novel phenotype is lost upon depletion of the suspected off-target, it provides strong evidence for an off-target interaction.
-
Data Presentation
Table 1: Hypothetical Off-Target Screening Data for this compound
| Target Class | Assay Type | Number of Targets Screened | Hits (IC50/Kd < 10 µM) |
| Kinases | KinomeScan | 468 | Kinase A (IC50 = 2.5 µM), Kinase B (IC50 = 8.1 µM) |
| GPCRs | Radioligand Binding | 120 | No significant hits |
| Ion Channels | Patch Clamp | 50 | No significant hits |
| Nuclear Receptors | Transactivation Assay | 48 | No significant hits |
This table is a hypothetical representation to illustrate how off-target screening data could be presented. No public off-target screening data for this compound is currently available.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to its intended target (TRIM21) and to identify potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or this compound at the desired concentration for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain a protein lysate.
-
Heating: Aliquot the lysate and heat the samples to a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are generally more thermally stable.
-
Separation of Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the protein levels.
-
Data Analysis:
-
Western Blot: Analyze the amount of soluble TRIM21 (on-target) and suspected off-target proteins at different temperatures. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mass Spectrometry: For a proteome-wide analysis, analyze the soluble protein fraction by mass spectrometry to identify all proteins that are stabilized by this compound.
-
Protocol 2: Kinase Profiling
Objective: To assess the inhibitory activity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a diverse range of the human kinome.
-
Assay Performance: The screening service will typically perform enzymatic assays in the presence of a fixed concentration of this compound (e.g., 10 µM). The activity of each kinase is measured, and the percentage of inhibition is calculated.
-
Hit Confirmation: For any kinases that show significant inhibition, perform follow-up dose-response experiments to determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for an unexpected phenotype.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Protocols for PRLX-93936 and TRIM21 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with PRLX-93936 and TRIM21 binding assays. The information is tailored for scientists and drug development professionals to help refine experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with TRIM21?
A1: this compound is a clinical-stage small molecule that has been identified as a "molecular glue."[1][2][3] It functions by inducing a new interaction between the E3 ubiquitin ligase TRIM21 and non-native substrate proteins, specifically nucleoporins.[3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these nucleoporins, ultimately resulting in cancer cell death.[3][4]
Q2: What are the key binding assays used to study the this compound and TRIM21 interaction?
A2: Several biophysical and cellular assays are crucial for characterizing this interaction. Key among them are:
-
Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics of this compound to TRIM21 and the formation of the ternary complex (TRIM21:this compound:nucleoporin).[5]
-
NanoBRET™ Target Engagement Assay: A live-cell assay to confirm target engagement and determine the apparent affinity of this compound for TRIM21 within a cellular environment.[6][7]
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction, including the dissociation constant (Kd).[8][9]
-
Co-immunoprecipitation (Co-IP): To demonstrate the this compound-dependent formation of the TRIM21-nucleoporin complex in cells.
Q3: What is the expected binding affinity of this compound to TRIM21?
Troubleshooting Guides
Surface Plasmon Resonance (SPR) Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No or weak binding signal | 1. Inactive Protein: TRIM21 or the nucleoporin protein may be improperly folded or inactive. 2. Incorrect Buffer Conditions: The running buffer pH or ionic strength may not be optimal for the interaction. 3. Low Analyte Concentration: The concentration of this compound or the protein analyte may be too low. 4. Mass Transport Limitation: The rate of analyte binding is limited by diffusion to the sensor surface. | 1. Protein Quality Control: Ensure proteins are properly folded and purified. Run SDS-PAGE and size-exclusion chromatography. 2. Buffer Scouting: Test a range of pH values (typically 6.0-8.0) and salt concentrations (e.g., 100-200 mM NaCl). 3. Increase Analyte Concentration: If solubility permits, increase the concentration of the analyte. 4. Optimize Flow Rate: Increase the flow rate to minimize mass transport effects.[10] |
| High non-specific binding | 1. Hydrophobic Interactions: this compound or the proteins may be sticking to the sensor chip surface. 2. Inadequate Blocking: The sensor surface may not be sufficiently blocked. | 1. Add Detergent: Include a non-ionic detergent like Tween-20 (0.005-0.05%) in the running buffer. 2. Optimize Blocking: Use a standard blocking agent like bovine serum albumin (BSA) or ethanolamine after ligand immobilization.[11] |
| Difficulty in regenerating the sensor surface | 1. Strong Binding: The ternary complex may be very stable and difficult to dissociate. 2. Protein Denaturation: Harsh regeneration conditions may be denaturing the immobilized protein. | 1. Scout Regeneration Conditions: Test a matrix of mild acidic (e.g., glycine-HCl pH 1.5-2.5) and basic (e.g., NaOH 10-50 mM) solutions, as well as high salt concentrations.[12] 2. Use Milder Conditions: If the ligand is sensitive, try shorter injection times of the regeneration solution or use a milder regenerant. |
NanoBRET™ Target Engagement Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low BRET Signal or Poor Signal-to-Background Ratio | 1. Suboptimal Donor-Acceptor Ratio: The expression levels of the NanoLuc®-TRIM21 fusion (donor) and the concentration of the fluorescent tracer (acceptor) are not balanced. 2. Inefficient Transfection: Low expression of the NanoLuc®-TRIM21 fusion protein. 3. Cell Density: Incorrect cell number seeded per well. | 1. Titrate Tracer Concentration: Perform a tracer titration to determine the optimal concentration that gives the best signal-to-background ratio. 2. Optimize Transfection: Optimize the amount of plasmid DNA and transfection reagent to ensure sufficient expression of the fusion protein.[6] 3. Optimize Cell Seeding: Determine the optimal cell density for your specific cell line and plate format.[6] |
| High Variability Between Replicates | 1. Inconsistent Cell Plating: Uneven distribution of cells across the plate. 2. Inaccurate Pipetting: Errors in dispensing compounds or reagents. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Use automated liquid handlers for higher precision if available. |
| No or Weak Competitive Displacement by this compound | 1. Low Compound Permeability: this compound may not be efficiently entering the cells. 2. Compound Degradation: The compound may be unstable in the assay medium. | 1. Assess Permeability: If possible, use orthogonal methods to assess cell permeability. 2. Check Compound Stability: Evaluate the stability of this compound in the assay medium over the course of the experiment. |
Quantitative Data Summary
| Parameter | Molecule | Cell Line | Value | Assay | Reference |
| EC50 | This compound | Jurkat (Wild-Type) | ~100 nM | Cell Viability | [3] |
| EC50 | This compound | OCI-AML-3 (Wild-Type) | ~100 nM | Cell Viability | [3] |
| EC50 | This compound | Jurkat (TRIM21 KO) | >50 µM | Cell Viability | [3] |
| EC50 | This compound | OCI-AML-3 (TRIM21 KO) | >50 µM | Cell Viability | [3] |
| EC50 | BMS-214662 | Jurkat (Wild-Type) | Not specified (>100-fold increase in KO) | Cell Viability | [3] |
| EC50 | BMS-214662 | OCI-AML-3 (Wild-Type) | Not specified (>100-fold increase in KO) | Cell Viability | [3] |
| Kd | (S)-ACE-OH | TRIM21 PRYSPRY (D355A) | 17.9 µM | ITC | [9] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines a general procedure for assessing the formation of the TRIM21:this compound:Nucleoporin ternary complex.
1. Materials:
-
Purified recombinant TRIM21 (ligand)
-
Purified recombinant nucleoporin (e.g., NUP98) (analyte 1)
-
This compound (analyte 2)
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
2. Procedure:
-
Immobilization of TRIM21:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize TRIM21 to the desired density on the experimental flow cell.
-
Deactivate the remaining active esters with ethanolamine.
-
Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.
-
-
Binary Interaction (Nucleoporin to TRIM21):
-
Inject a series of concentrations of the nucleoporin protein over the TRIM21 and reference surfaces to assess binary interaction.
-
Regenerate the surface between each injection.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a constant, near-saturating concentration of the nucleoporin protein mixed with varying concentrations of this compound.
-
Inject these mixtures over the TRIM21 and reference surfaces.
-
An increase in the binding response compared to the nucleoporin alone indicates the formation of a ternary complex.[5]
-
Regenerate the surface between each injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data.
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine kinetic and affinity constants.
-
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for measuring the intracellular binding of this compound to TRIM21.
1. Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-TRIM21 fusion protein
-
NanoBRET™ tracer specific for a control target (or a custom-synthesized tracer for TRIM21)
-
This compound
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® Live Cell Reagent
2. Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells into the assay plate.
-
On the same day, transfect the cells with the NanoLuc®-TRIM21 expression vector using FuGENE® HD.
-
Incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Immediately add the NanoBRET™ tracer at a pre-determined optimal concentration.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the in-cell affinity of the compound.[7]
-
Visualizations
Caption: A logical workflow for the discovery and validation of molecular glues like this compound.
Caption: Signaling pathway of this compound induced, TRIM21-mediated nucleoporin degradation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chemically Induced Nuclear Pore Complex Protein Degradation via TRIM21. | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Small Molecule Induced Protein Complexes: Gluing the Pieces Together - ZoBio - Drug Discovery Technology [zobio.com]
- 6. eubopen.org [eubopen.org]
- 7. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 8. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 12. bitesizebio.com [bitesizebio.com]
addressing variability in PRLX-93936 experimental results
Welcome to the technical support center for PRLX-93936. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance on the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a molecular glue that induces the degradation of the nuclear pore complex (NPC).[1][2][3][4][5] It functions by binding to the E3 ubiquitin ligase TRIM21, reprogramming it to ubiquitylate nucleoporins, which leads to their degradation by the proteasome.[1][2][3] This disruption of nucleocytoplasmic trafficking ultimately results in cancer cell apoptosis.[1][2]
Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?
A2: Variability in experimental outcomes with this compound can arise from several factors. A primary source of differential response is the expression level of TRIM21 in the cell lines used; high TRIM21 expression is correlated with sensitivity to the compound.[3][6] Other potential sources of variability include:
-
Cell Line Integrity: Ensure cell lines are free from contamination and are used at a consistent and appropriate passage number.
-
Compound Handling: Proper storage and handling of this compound are crucial. Ensure it is fully solubilized in a suitable solvent like DMSO before use.[7]
-
Assay Conditions: Inconsistencies in cell seeding density, treatment duration, and the specific endpoint assay used can all contribute to variability.
-
Experimental Controls: Consistent use of positive and negative controls is essential for interpreting results.
Q3: Is this compound a HIF-1α or SHP2 inhibitor?
A3: While early reports suggested this compound has activity as a HIF-1α inhibitor[7][8], more recent and comprehensive studies have identified its primary mechanism as a molecular glue that induces TRIM21-mediated degradation of the nuclear pore complex.[1][2][3][4][5] It is not classified as a SHP2 inhibitor.
Q4: What is the role of TRIM21 in the activity of this compound?
A4: TRIM21 is essential for the cytotoxic activity of this compound.[3][9] The compound acts as a "molecular glue," bringing TRIM21 into proximity with proteins of the nuclear pore complex, leading to their ubiquitination and subsequent degradation.[1][2][3] Cell lines with low or absent TRIM21 expression are resistant to this compound.[3]
Q5: What are the downstream effects of this compound treatment?
A5: The primary downstream effect of this compound-induced degradation of the nuclear pore complex is the inhibition of nuclear export, leading to the loss of short-lived cytoplasmic mRNA transcripts and ultimately, the induction of apoptosis in cancer cells.[1][2][5]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or lack of cytotoxic response.
| Potential Cause | Troubleshooting Step |
| Low TRIM21 Expression in Cell Line | Verify the TRIM21 expression level in your cell line of choice via Western blot or qPCR. Compare sensitivity with a cell line known to have high TRIM21 expression (e.g., OCI-AML-3 or Jurkat cells).[3] |
| Compound Degradation or Precipitation | Ensure proper storage of this compound. Prepare fresh dilutions from a stock solution for each experiment. Visually inspect for any precipitation in the media. |
| Suboptimal Assay Duration | The cytotoxic effects of this compound, including nucleoporin degradation, can be rapid, with some effects seen within hours.[3] Consider a time-course experiment (e.g., 10, 24, 48, 72 hours) to determine the optimal endpoint for your cell line. |
| Cell Seeding Density | High cell confluency can sometimes reduce the apparent potency of a compound. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change over time in culture. |
| Variable Compound Concentration | Ensure accurate and consistent pipetting when preparing serial dilutions of this compound. |
| Edge Effects in Multi-well Plates | To minimize "edge effects" in 96-well or 384-well plates, avoid using the outer wells for experimental conditions, or fill them with media to maintain a humidified environment. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Reported IC50 / EC50 | Notes |
| HT-1080 | Fibrosarcoma | < 100 nM | [7] |
| OVCAR-5 | Ovarian Cancer | < 100 nM | [7] |
| BJELR | Tumorigenic Primary Fibroblast | < 100 nM | [7] |
| PANC-1 | Pancreatic Cancer | < 100 nM | [7] |
| ME-180 | Cervical Cancer | Inhibits HIF-1α expression at 1 µM | [7] |
| OCI-AML-3 | Acute Myeloid Leukemia | Sensitive (EC50 ca. < 1 µM) | [3] |
| Jurkat | T-cell Leukemia | Sensitive (EC50 ca. < 1 µM) | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock.
-
Treatment: Remove the existing medium from the cells and add the 2x compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® or MTT, according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for TRIM21 and Nucleoporin Degradation
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against TRIM21, specific nucleoporins (e.g., NUP98), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to assess changes in protein levels relative to the loading control.
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ProteomeXchange Dataset PXD062839-1 [proteomecentral.proteomexchange.org]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
methods to reduce cytotoxicity of PRLX-93936 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of PRLX-93936, with a focus on methods to potentially reduce its cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a clinical-stage small molecule that has been identified as a molecular glue.[1][2][3][4] It functions by binding to the E3 ubiquitin ligase TRIM21, reprogramming it to recognize and ubiquitylate nucleoporins, which are components of the nuclear pore complex (NPC).[1][2] This induced ubiquitination leads to the proteasomal degradation of multiple nucleoporin proteins.[3][4] The loss of essential nucleoporins disrupts nuclear trafficking, leading to the inhibition of nuclear export and ultimately inducing apoptosis in cancer cells.[1][2][3]
Q2: Why is this compound more cytotoxic to cancer cells than normal cells in some cases?
The sensitivity of cells to this compound is strongly correlated with the expression level of TRIM21.[3][4] Many cancer cell lines exhibit high expression of TRIM21, rendering them highly susceptible to the cytotoxic effects of this compound.[3] In contrast, cells with lower TRIM21 expression are more resistant.[3] Additionally, cancer cells have a high dependency on nuclear transport due to their elevated transcriptional and metabolic activity, making them particularly vulnerable to the disruption of the nuclear pore complex.[1][2]
Q3: What are the known off-target effects of this compound in normal tissues?
While specific data on the off-target effects of this compound in normal tissues is limited in the provided information, the mechanism of action suggests that cytotoxicity in normal cells would likely be dependent on their TRIM21 expression levels. As with many chemotherapeutic agents, there is a risk of toxicity in healthy, proliferating cells.[5] General side effects associated with chemotherapy can include myelosuppression, hair loss, and mucositis.[6][7]
Q4: Are there any known resistance mechanisms to this compound?
Yes, resistance to this compound has been observed in cells with low or absent expression of TRIM21.[3] CRISPR/Cas9 knockout of TRIM21 in sensitive cell lines has been shown to confer resistance to the compound.[3]
Troubleshooting Guides
Issue: High cytotoxicity observed in normal (non-cancerous) cell lines during in vitro experiments.
This guide provides potential strategies to mitigate the cytotoxic effects of this compound on normal cells in a co-culture or control setting.
Potential Cause 1: High TRIM21 expression in the "normal" cell line.
-
Troubleshooting Step:
-
Assess TRIM21 Expression: Perform Western blotting or qPCR to determine the relative expression level of TRIM21 in your normal cell line compared to your sensitive cancer cell line.
-
Select an Alternative Cell Line: If the normal cell line expresses high levels of TRIM21, consider using a different normal cell line with lower or negligible TRIM21 expression for your experiments.
-
Potential Cause 2: On-target toxicity in proliferating normal cells.
-
Troubleshooting Step:
-
Induce Temporary Cell Cycle Arrest (Cyclotherapy): Based on the principle of "cyclotherapy," normal cells can be transiently arrested in a specific phase of the cell cycle to protect them from cell-cycle-dependent chemotherapeutic agents.[6][7][8]
-
Experimental Protocol: Pre-treat normal cells with a low dose of a cell cycle inhibitor, such as a CDK4/6 inhibitor (e.g., Palbociclib), to induce G1 arrest before exposing them to this compound.[7] Since many cancer cells have defective G1 checkpoints, they may not arrest and remain sensitive to this compound.[9]
-
-
Utilize Caspase Inhibitors: Caspase inhibitors can block the execution phase of apoptosis.[6][7]
-
Experimental Protocol: Co-treat the cells with a pan-caspase inhibitor, such as Z-VAD-FMK, alongside this compound. This may protect normal cells from apoptosis while potentially having a lesser effect on cancer cells that may have alternative cell death pathways or are more potently driven to apoptosis.[7]
-
-
Experimental Protocols
1. Western Blot for TRIM21 Expression
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRIM21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cyclotherapy Protocol for Normal Cell Protection
-
Cell Seeding: Seed normal cells at an appropriate density.
-
Cell Cycle Arrest: Treat cells with a CDK4/6 inhibitor (e.g., 100 nM Palbociclib) for 24 hours to induce G1 arrest.
-
Co-treatment: Add this compound at the desired concentration while maintaining the CDK4/6 inhibitor in the media.
-
Viability Assay: After the desired incubation time with this compound, assess cell viability using an MTT or CellTiter-Glo assay.
-
Controls: Include control groups with no treatment, CDK4/6 inhibitor alone, and this compound alone.
Data Summary
Table 1: Factors Influencing this compound Cytotoxicity
| Factor | Effect on Cytotoxicity | Rationale | Reference |
| High TRIM21 Expression | Increased Sensitivity | TRIM21 is the direct target of the this compound molecular glue, initiating the degradation of nucleoporins. | [3][4] |
| Low/No TRIM21 Expression | Resistance | Without the E3 ligase target, this compound cannot induce the degradation of nucleoporins. | [3] |
| High Nuclear Transport Dependency | Increased Sensitivity | Cells with high metabolic and transcriptional rates are more reliant on a functional nuclear pore complex. | [1][2] |
| Proteasome Inhibition | Decreased Sensitivity | The degradation of ubiquitylated nucleoporins is dependent on the proteasome. | [3] |
| Inhibition of Ubiquitination (e.g., with TAK-243) | Decreased Sensitivity | This compound's mechanism requires the ubiquitination of nucleoporins by TRIM21. | [3] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating the Mechanism of PRLX-93936: A Comparative Guide to Orthogonal Approaches
Introduction
PRLX-93936 has been identified as a clinical-stage anti-cancer compound with a novel mechanism of action. It functions as a molecular glue, reprogramming the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex (NPC), a critical structure for cancer cell survival due to their high transcriptional activity. This targeted protein degradation ultimately leads to cancer cell apoptosis.[1][2] The validation of such a novel mechanism is paramount for its clinical development and requires a series of independent, or orthogonal, experimental approaches to build a robust body of evidence.
This guide provides a comparative analysis of the key orthogonal methods used to validate the mechanism of action of this compound. We will also draw comparisons with BMS-214662, a structurally unrelated compound that has been shown to share the same mechanism of action, thereby strengthening the findings.[3][4] This guide is intended for researchers, scientists, and drug development professionals interested in the validation of novel therapeutics.
Proposed Mechanism of Action: Signaling Pathway
The proposed mechanism of action for this compound involves a series of molecular events initiated by its binding to TRIM21. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound as a molecular glue.
Orthogonal Validation Approaches
The following sections detail the key experimental approaches used to validate the mechanism of action of this compound.
Genetic Validation using CRISPR/Cas9 Knockout
To establish the dependency of this compound's cytotoxic activity on its putative target, TRIM21, CRISPR/Cas9-mediated gene knockout is a powerful tool. By removing TRIM21 from cancer cell lines, one can observe if the cells become resistant to the compound.
Experimental Protocol: TRIM21 Knockout and Cell Viability Assay
-
sgRNA Design and Cloning : Design two single-guide RNAs (sgRNAs) targeting the initial exons of the TRIM21 gene to ensure a functional knockout. Clone these sgRNAs into a suitable Cas9 expression vector.
-
Transfection : Transfect the Cas9-sgRNA constructs into the desired cancer cell lines (e.g., Jurkat, OCI-AML-3) using electroporation or a lipid-based transfection reagent.
-
Single-Cell Cloning : After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual cell clones.
-
Genotype Verification : Once clones have expanded, extract genomic DNA and perform PCR followed by Sanger sequencing to confirm the presence of frameshift-inducing insertions or deletions (indels) in the TRIM21 gene.
-
Protein Knockout Confirmation : Perform Western blotting on cell lysates from verified knockout clones to confirm the absence of the TRIM21 protein.
-
Cell Viability Assay :
-
Seed wild-type (WT) and TRIM21 knockout (KO) cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound or BMS-214662 for 72 hours.
-
Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels.
-
Calculate the half-maximal effective concentration (EC50) values from the dose-response curves.
-
Quantitative Data: Comparative Cytotoxicity of this compound and BMS-214662
| Compound | Cell Line | Genotype | EC50 (nM) |
| This compound | Jurkat | Wild-Type | ~100 |
| Jurkat | TRIM21 KO | >50,000 | |
| OCI-AML-3 | Wild-Type | ~100 | |
| OCI-AML-3 | TRIM21 KO | >50,000 | |
| BMS-214662 | Jurkat | TRIM21 KO | >100-fold increase from WT |
| OCI-AML-3 | TRIM21 KO | >100-fold increase from WT | |
| C33A (TRIM21 negative) | Parental | >10,000 | |
| C33A (TRIM21 negative) | TRIM21 Overexpression | ~100-200 |
Data synthesized from published studies.[5]
The dramatic increase in EC50 values in TRIM21 KO cells demonstrates that TRIM21 is essential for the cytotoxic activity of both this compound and BMS-214662.[5]
Biophysical Validation of Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a technique used to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat intact cells (e.g., HEK293T overexpressing tagged TRIM21) with the compound of interest (this compound or BMS-214662) or vehicle control (DMSO) for a specified time.
-
Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein : Collect the supernatant containing the soluble protein fraction.
-
Detection : Analyze the amount of soluble target protein (TRIM21) remaining at each temperature using Western blotting or an immunoassay like AlphaScreen®.
-
Data Analysis : Plot the percentage of soluble protein against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tagg). A shift in Tagg in the presence of the compound indicates target engagement.
Quantitative Data: Thermal Stabilization of TRIM21
| Compound | Target Protein | Thermal Shift (ΔTagg) |
| This compound | TRIM21-FLAG | 1-2 °C |
| BMS-214662 | TRIM21-FLAG | 1-2 °C |
Data from a published preprint.[4]
The observed thermal stabilization of TRIM21 upon treatment with this compound and BMS-214662 provides strong evidence of direct target engagement within the cell.[4]
Identification of Degraded Substrates: Quantitative Proteomics
To identify the proteins that are degraded following the recruitment of TRIM21 by this compound, unbiased quantitative proteomics is employed. This allows for a global view of protein level changes in response to compound treatment.
Experimental Protocol: Quantitative Proteomics
-
Cell Treatment : Treat cancer cells (e.g., OCI-AML-3) with this compound, BMS-214662, or vehicle control for a defined period (e.g., 4 hours).
-
Cell Lysis and Protein Extraction : Lyse the cells and extract total protein.
-
Protein Digestion : Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but recommended for quantification) : Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and quantity.
-
Data Analysis : Use specialized software to identify the proteins and quantify their relative abundance between the different treatment groups. Identify proteins that are significantly downregulated upon compound treatment.
Quantitative Data: Degradation of Nucleoporins
| Compound | Degraded Proteins | Key Downregulated Nucleoporins |
| This compound | A wide range of nucleoporins | NUP214, NUP88, NUP98 |
| BMS-214662 | A similar set of nucleoporins to this compound | NUP88, NUP98 |
Based on proteomics data from published studies.[4]
Proteomics analyses revealed that treatment with either this compound or BMS-214662 leads to the rapid and specific degradation of a significant number of nucleoporin proteins.[4] This is consistent with the proposed mechanism of action. The degradation of these essential components of the nuclear pore complex disrupts nuclear trafficking and ultimately triggers cell death.
Confirmation of Nucleoporin Degradation: Western Blotting
Western blotting is a targeted approach used to confirm the degradation of specific proteins identified through proteomics.
Experimental Protocol: Western Blotting for Nucleoporins
-
Sample Preparation : Treat cells with the compounds as described for the proteomics experiment and prepare whole-cell lysates.
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking : Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the nucleoporins of interest (e.g., anti-NUP98, anti-NUP214) and a loading control (e.g., anti-Actin).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
Detection : Detect the signal using a chemiluminescent substrate or by fluorescence imaging. The intensity of the bands corresponds to the amount of protein.
Western blot analyses have confirmed the proteomics findings, showing a significant reduction in the levels of key nucleoporins like NUP214 and NUP88 following treatment with this compound.[4]
Experimental Workflow for Mechanism of Action Validation
The following diagram outlines the logical flow of the orthogonal experiments used to validate the mechanism of action of this compound.
Caption: A logical workflow for the orthogonal validation of this compound's mechanism.
Conclusion
The mechanism of action of this compound as a molecular glue that hijacks TRIM21 to degrade the nuclear pore complex is supported by a robust and diverse set of orthogonal experimental evidence. Genetic validation through CRISPR/Cas9 knockout unequivocally demonstrates the requirement of TRIM21 for the compound's activity. Biophysical assays like CETSA confirm the direct engagement of this compound with TRIM21 in a cellular context. Furthermore, unbiased proteomics and targeted Western blotting have identified and confirmed the specific degradation of nucleoporins as the downstream consequence of this interaction. The similar findings with the structurally distinct compound BMS-214662 further solidify this novel mechanism of action. This comprehensive validation provides a strong foundation for the continued clinical development of this compound as a promising anti-cancer therapeutic.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to PRLX-93936 and Other Notable Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Molecular glue degraders represent a paradigm shift in targeted protein degradation, offering a novel therapeutic modality to address previously "undruggable" targets. This guide provides a detailed comparison of the clinical-stage compound PRLX-93936 against other well-characterized molecular glue degraders, focusing on their mechanisms of action, target specificities, and available preclinical and clinical data.
Introduction to Molecular Glue Degraders
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a "neosubstrate" protein, which is not a natural substrate of that E3 ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. This mechanism of action distinguishes them from other targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that link a target protein to an E3 ligase.
This guide will focus on the following molecular glue degraders:
-
This compound and BMS-214662: Novel clinical-stage compounds that hijack the E3 ligase TRIM21.
-
Immunomodulatory Drugs (IMiDs): Thalidomide, lenalidomide, and pomalidomide, which recruit neosubstrates to the CRL4CRBN E3 ligase complex.
-
Aryl Sulfonamides: Indisulam and E7820, which utilize the DCAF15 E3 ligase substrate receptor.
Mechanism of Action and Target Profile
The specificity of a molecular glue degrader is determined by the E3 ligase it binds to and the unique ternary complex formed with a specific neosubstrate.
This compound and BMS-214662: Targeting the Nuclear Pore Complex via TRIM21
This compound is a clinical-stage molecular glue that reprograms the E3 ubiquitin ligase TRIM21.[1][2][3] It induces the degradation of multiple nucleoporin proteins, key components of the nuclear pore complex (NPC).[2][3] This disruption of the NPC leads to the inhibition of nuclear export and ultimately induces apoptosis in cancer cells.[1][2][3] BMS-214662 is another cytotoxic molecular glue that shares a similar mechanism of action, also targeting TRIM21 to degrade nucleoporins.[2][3] The sensitivity of cancer cells to this compound and BMS-214662 is strongly correlated with high expression levels of TRIM21.[2][3]
Immunomodulatory Drugs (IMiDs): Hijacking CRBN to Degrade Transcription Factors
The immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide are among the most well-known molecular glues. They bind to the Cereblon (CRBN) substrate receptor of the CRL4CRBN E3 ubiquitin ligase.[4] This binding event alters the substrate specificity of CRBN, leading to the recruitment and degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1 alpha (CK1α) and G1 to S phase transition 1 (GSPT1).[5][6][7][8] The degradation of IKZF1 and IKZF3 is central to the anti-myeloma activity of these drugs.[5][6][7]
Aryl Sulfonamides: Engaging DCAF15 to Degrade Splicing Factors
Aryl sulfonamides, such as indisulam and E7820, act as molecular glues by inducing an interaction between the DDB1 and CUL4 associated factor 15 (DCAF15), a substrate receptor for the CRL4 E3 ligase, and the RNA-binding protein RBM39.[1][9][10] This leads to the ubiquitination and proteasomal degradation of RBM39, a key splicing factor.[1][9][11] The degradation of RBM39 results in widespread splicing alterations and subsequent cancer cell death.[1]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the discussed molecular glue degraders. It is important to note that direct comparisons of potency values (e.g., DC50, IC50) across different studies can be challenging due to variations in experimental conditions, cell lines, and assay formats.
| Compound | E3 Ligase | Primary Neosubstrate(s) | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Cytotoxicity (EC50/IC50) | Cell Line |
| This compound | TRIM21 | Nucleoporins | - | - | ~100 nM[2] | Jurkat, OCI-AML-3 |
| BMS-214662 | TRIM21 | Nucleoporins | - | - | >100-fold increase in EC50 in TRIM21 KO cells[2] | Jurkat, OCI-AML-3 |
| Lenalidomide | CRBN | IKZF1, IKZF3, CK1α, GSPT1 | - | - | - | MM.1S |
| Pomalidomide | CRBN | IKZF1, IKZF3, GSPT1 | IKZF1: 0.375 µM, IKZF3: 0.807 µM[12] | IKZF1: 76.2%, IKZF3: 69.4%[12] | - | - |
| Indisulam | DCAF15 | RBM39 | RBM39: 55 nM[13] | - | HCT-116: 0.56 µM[14] | SH-SY5Y, HCT-116 |
| E7820 | DCAF15 | RBM39 | RBM39: 9 nM[15] | RBM39: 81%[15] | 1-5 µM for splicing factor inhibition[16] | MOLM-13 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms of action and a general experimental workflow for characterizing molecular glue degraders.
Caption: Mechanisms of action for different classes of molecular glue degraders.
Caption: General experimental workflow for characterizing molecular glue degraders.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of molecular glue degraders.
Cell Viability Assays (e.g., MTT Assay)
Objective: To determine the cytotoxic effect of the molecular glue degrader on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the molecular glue degrader or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target neosubstrate upon treatment with the molecular glue.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the molecular glue degrader for various time points or at different concentrations. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target neosubstrate and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the drug-induced interaction between the E3 ligase and the neosubstrate.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the molecular glue degrader or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or a tagged version of it) pre-coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the E3 ligase and the neosubstrate to confirm their co-precipitation.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To measure the binding affinity and kinetics of the molecular glue to the E3 ligase and the formation of the ternary complex.
Protocol:
-
Ligand Immobilization: Immobilize the purified E3 ligase protein onto an SPR sensor chip.
-
Analyte Injection: Inject the molecular glue degrader at various concentrations over the sensor chip surface and measure the binding response.
-
Ternary Complex Formation: In a subsequent step, inject the purified neosubstrate protein in the presence of a constant concentration of the molecular glue and measure the enhanced binding response, indicating ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD) of the interactions.
Conclusion
This compound represents a promising new class of molecular glue degraders that function by coopting the TRIM21 E3 ligase to induce the degradation of nucleoporins. This mechanism is distinct from the well-established CRBN- and DCAF15-dependent molecular glues. The comparative analysis presented in this guide highlights the diversity of E3 ligases that can be hijacked by small molecules and the expanding landscape of neosubstrates that can be targeted for degradation. Further preclinical and clinical investigation of this compound will be crucial to fully understand its therapeutic potential and position it within the growing armamentarium of targeted protein degraders. The continued exploration of novel molecular glues holds the promise of unlocking new therapeutic avenues for a wide range of diseases.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Induced Protein Complexes: Gluing the Pieces Together - ZoBio - Drug Discovery Technology [zobio.com]
- 6. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Indisulam | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. E7820 | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to TRIM21-Targeting Compounds for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Tripartite motif-containing protein 21 (TRIM21) has emerged as a versatile and potent E3 ubiquitin ligase for targeted protein degradation (TPD). Its unique ability to recognize antibody-coated targets makes it a powerful tool for eliminating pathogenic proteins. This guide provides a comparative analysis of current TRIM21-targeting compounds and technologies, offering a valuable resource for researchers and drug developers in the field. We will delve into the mechanisms, performance, and experimental considerations for molecular glues, TRIM21-based PROTACs, and engineered TRIM21 constructs.
Mechanisms of TRIM21-Targeted Degradation
TRIM21 can be harnessed for protein degradation through several distinct mechanisms. Understanding these differences is crucial for selecting the appropriate strategy for a given target and application.
Molecular Glues
Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. Several molecular glues have been identified that repurpose TRIM21 to degrade specific cellular proteins, primarily nucleoporins.
-
PRLX-93936, BMS-214662, HGC652, and (S)-ACE-OH : These compounds have been shown to induce an interaction between TRIM21 and the nucleoporin NUP98.[1][2][3][4] This leads to the degradation of multiple components of the nuclear pore complex, disrupting nucleocytoplasmic trafficking and inducing cell death, particularly in cancer cells with high TRIM21 expression.[1][5][6]
TRIM-Away and TRIM-Based PROTACs
The "Trim-Away" technology leverages the natural function of TRIM21 to recognize and degrade antibody-bound proteins.[7][8] This is achieved by introducing a specific antibody against a target protein into cells, where endogenous TRIM21 then ubiquitinates and degrades the entire antibody-protein complex.[9] Building on this concept, TRIM21-based Proteolysis Targeting Chimeras (PROTACs), or "TrimTACs," have been developed. These are bifunctional molecules that link a TRIM21-binding moiety to a ligand for a target protein, thereby directly recruiting TRIM21 for target degradation.[10][11]
Engineered TRIM21 Constructs
To enhance degradation efficiency, researchers have engineered modified versions of TRIM21. One notable example is the deletion of the B-box domain (TRIM21 (ΔBB)). The B-box domain is involved in the autoregulation of TRIM21, and its removal increases the catalytic activity of the RING domain, leading to more efficient degradation of targeted proteins.[12]
Performance Comparison of TRIM21-Targeting Compounds
Direct, head-to-head comparative studies of all available TRIM21-targeting compounds are limited. However, by synthesizing data from various sources, we can provide a qualitative and semi-quantitative comparison of their performance.
| Compound/Technology | Mechanism | Target(s) | Potency/Efficacy | Key Features & Limitations |
| Molecular Glues | ||||
| This compound | Induces TRIM21-NUP98 interaction | Nucleoporins | High cytotoxicity in TRIM21-high cells (EC50 ~3 nM in OCI-AML-3)[5][13] | Structurally distinct from other glues; potent but may have off-target effects.[13] |
| BMS-214662 | Induces TRIM21-NUP98 interaction | Nucleoporins | Cytotoxic in a TRIM21-dependent manner.[5][6] | Clinically evaluated cytotoxin with a newly discovered mechanism.[5] |
| HGC652 | Induces TRIM21-NUP98 interaction | Nucleoporins | Potent TRIM21 ligand (Kd 0.061 µM) with cellular activity (IC50 0.094 µM).[14] | Identified via DNA-Encoded Library screening.[1] |
| (S)-ACE-OH | Induces TRIM21-NUP98 interaction | Nucleoporins | Moderate binding affinity (Kd = 5.66 µM).[15] | Metabolite of the antipsychotic drug acepromazine.[2][16] |
| TRIM-Based Technologies | ||||
| TRIM-Away | Antibody-mediated recruitment of TRIM21 | Any protein with a specific antibody | Rapid degradation (half-life ~10-20 min).[7][8] | Requires efficient antibody delivery into cells (e.g., electroporation, microinjection).[9][17] |
| TrimTACs | Bifunctional molecule recruits TRIM21 to target | Various (e.g., BRD4) | Can selectively degrade multimeric proteins.[10][18] | Design and synthesis of potent and selective bifunctional molecules can be challenging.[11] |
| Engineered TRIM21 | ||||
| TRIM21 (ΔBB) | Enhanced E3 ligase activity | EGFP, HPV E6/E7 | More efficient degradation than wild-type TRIM21.[12] | Requires genetic modification of cells to express the engineered construct. |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is essential for a comprehensive understanding of TRIM21-targeting strategies.
TRIM21-Mediated Degradation Pathway
Caption: Overview of TRIM21-mediated protein degradation pathways.
Experimental Workflow for Evaluating TRIM21-Targeting Compounds
Caption: A typical experimental workflow for assessing TRIM21-targeting compounds.
Experimental Protocols
Detailed and standardized protocols are critical for obtaining reproducible and comparable data. Below are methodologies for key experiments cited in the evaluation of TRIM21-targeting compounds.
Western Blot for Protein Degradation
Objective: To quantify the reduction in target protein levels following compound treatment.
-
Sample Preparation:
-
Culture cells to desired confluency and treat with the TRIM21-targeting compound at various concentrations and for different durations.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.[19]
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[20]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[21]
-
Cell Viability Assay (MTT/MTS)
Objective: To assess the cytotoxicity of the TRIM21-targeting compounds.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[22]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the compound for the desired time period (e.g., 24, 48, 72 hours).[23]
-
-
Assay Procedure (MTS Example):
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[26]
-
Co-Immunoprecipitation (Co-IP)
Objective: To confirm the interaction between TRIM21 and the target protein induced by a molecular glue or PROTAC.
-
Cell Lysis:
-
Lyse compound-treated cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[27]
-
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.[28]
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both the "bait" and the expected "prey" proteins.[27]
-
Conclusion
The field of TRIM21-targeted protein degradation is rapidly evolving, offering a diverse toolkit for researchers. Molecular glues have shown remarkable potency in targeting specific cellular components like the nuclear pore complex. TRIM-Away and TrimTACs provide a more versatile platform for degrading a wider range of proteins, contingent on the availability of specific antibodies or binders. Engineered TRIM21 constructs, such as TRIM21 (ΔBB), offer a means to enhance degradation efficiency for challenging targets. The choice of which TRIM21-targeting strategy to employ will depend on the specific research question, the nature of the target protein, and the experimental system. The data and protocols presented in this guide provide a solid foundation for making informed decisions and designing robust experiments in this exciting area of drug discovery and chemical biology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 8. Acute and rapid degradation of endogenous proteins by Trim-Away - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. TRIM21-Driven Degradation of BRD4: Development of Heterobifunctional Degraders and Investigation of Recruitment and Selectivity Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A TRIM21-based method for targeted protein degradation: TRIM21-based method for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 20. fishersci.com [fishersci.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 26. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 27. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 30. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling PRLX-93936: A Selective Molecular Glue for Nuclear Pore Complex Degradation
For Immediate Release
A novel small molecule, PRLX-93936, has been identified as a potent and selective degrader of the nuclear pore complex (NPC), offering a promising new avenue for therapeutic intervention in cancers heavily reliant on nuclear transport. This guide provides a comparative analysis of this compound with other known NPC-targeting agents, supported by experimental data confirming its mechanism of action and selectivity.
Mechanism of Action: A Molecular Glue Approach
This compound functions as a molecular glue, a class of small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[1][2][3] Specifically, this compound redirects the E3 ubiquitin ligase TRIM21 to the nuclear pore complex.[1][2][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of multiple nucleoporins, the protein building blocks of the NPC.[1][2] The degradation of the NPC disrupts nuclear transport, leading to the accumulation of pro-apoptotic factors in the nucleus and ultimately inducing apoptosis in cancer cells.[1][4] The cytotoxic effects of this compound are dependent on the presence and activity of both TRIM21 and the proteasome.[1][2]
Comparative Analysis of NPC-Targeting Molecular Glues
This compound belongs to a growing class of TRIM21-repurposing molecular glues that target the NPC for degradation. Below is a comparison with other notable compounds in this class.
| Compound | Target E3 Ligase | Primary Cellular Target | Reported Potency (Cell Viability) |
| This compound | TRIM21 | Nuclear Pore Complex | EC50 ~100 nM in Jurkat and OCI-AML-3 cells[2] |
| BMS-214662 | TRIM21 | Nuclear Pore Complex | Potent cytotoxicity in various cancer cell lines[2] |
| (S)-hydroxy-acepromazine | TRIM21 | Nuclear Pore Complex | Reported to be ~100-fold less potent than this compound and BMS-214662[5] |
| HGC652 | TRIM21 | Nuclear Pore Complex | Induces degradation of nuclear pore proteins[6] |
Supporting Experimental Data
Cell Viability Assays
The potency of this compound has been demonstrated across various cancer cell lines. In Jurkat and OCI-AML-3 cells, this compound exhibits a half-maximal effective concentration (EC50) of approximately 100 nM.[2] Studies have shown that this compound and the related compound BMS-214662 are orders of magnitude more potent than the first-in-class TRIM21-targeting molecular glue, (S)-hydroxy-acepromazine.[2]
Target Engagement and Binding Affinity
Direct engagement of this compound with TRIM21 has been confirmed through multiple biophysical techniques.
-
Cellular Thermal Shift Assay (CETSA): Treatment of cells with this compound resulted in a 1-2°C thermal stabilization of the TRIM21 protein, indicating direct binding in a cellular context.[2] A similar stabilization was observed with BMS-214662.[2]
-
Surface Plasmon Resonance (SPR): Direct binding of this compound to the PRYSPRY domain of TRIM21 has been demonstrated using SPR, although specific kinetic parameters (K_d) are not publicly available.[1] For comparison, the binding affinity (K_d) of (S)-hydroxy-acepromazine to the TRIM21 PRYSPRY domain has been reported to be 17.9 µM.[7]
Proteomics Analysis of Nucleoporin Degradation
Quantitative mass spectrometry-based proteomics has been employed to identify the substrates targeted for degradation by the this compound-TRIM21 complex. These studies revealed a broad degradation of multiple nucleoporins, confirming the selective targeting of the nuclear pore complex. While specific fold-change data for individual nucleoporins is not compiled in a public table, the primary research highlights a significant reduction in a wide range of these proteins.[2][8]
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are provided to allow for replication and further investigation.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for assessing the target engagement of this compound with TRIM21 in intact cells.
-
Cell Culture and Treatment: Plate cells of interest (e.g., OCI-AML-3) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Shock: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TRIM21 at each temperature point by Western blotting or other quantitative protein analysis methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble TRIM21 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization and direct binding.
In Vitro Ubiquitination Assay
This assay is designed to reconstitute the ubiquitination of nuclear pore complex components by TRIM21 in the presence of this compound.
-
Reaction Setup: In a microcentrifuge tube, combine the following recombinant components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
TRIM21 E3 ligase
-
Ubiquitin
-
A purified nucleoporin or a complex of nucleoporins as the substrate.
-
-
Initiation of Reaction: Add this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE and analyze the ubiquitination of the nucleoporin substrate by Western blotting using an antibody specific to the nucleoporin or to ubiquitin. An increase in high-molecular-weight species corresponding to ubiquitinated nucleoporin in the presence of this compound confirms its role as a molecular glue.
Nuclear Export Assay (Immunofluorescence-based)
This protocol assesses the functional consequence of NPC degradation by monitoring the localization of a known cargo protein, such as RAN-binding protein 1 (RANBP1).
-
Cell Culture and Treatment: Grow cells (e.g., HeLa or U2OS) on coverslips. Treat the cells with this compound or a vehicle control for a time course (e.g., 4, 8, 12 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against RANBP1 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence or confocal microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of RANBP1. A decrease in this ratio upon this compound treatment indicates a defect in nuclear export.
Visualizing the Mechanism and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound inducing NPC degradation.
Caption: Workflow for the Cellular Thermal Shift Assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound and BMS-214662 are cytotoxic molecular glues that leverage TRIM21 to degrade nucleoporins | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Distinct RanBP1 nuclear export and cargo dissociation mechanisms between fungi and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct RanBP1 nuclear export and cargo dissociation mechanisms between fungi and animals | eLife [elifesciences.org]
- 7. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
Unveiling PRLX-93936: A Comparative Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of PRLX-93936, a clinical-stage compound with a novel mechanism of action. We will delve into its molecular pathway, compare its performance with available data on other agents, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Novel Molecular Glue
Recent breakthroughs have identified this compound as a molecular glue that induces the degradation of the nuclear pore complex (NPC).[1][2] It achieves this by binding to and reprogramming the E3 ubiquitin ligase TRIM21, causing it to target and ubiquitinate nucleoporins. This leads to the proteasomal degradation of the NPC, disrupting nuclear transport, which is crucial for the high transcriptional activity of cancer cells. The ultimate result is the induction of apoptosis in cancer cells.[1][2]
Earlier investigations also pointed to the involvement of the RAS/JNK signaling pathway and a potential interaction with the mitochondrial protein VDAC (Voltage-Dependent Anion Channel).[3]
Signaling Pathway of this compound
Cross-Validation of Anti-Cancer Effects
This compound has demonstrated potent and selective anti-cancer activity across a wide range of solid tumors in both in vitro and in vivo preclinical models.
In Vitro Efficacy
The table below illustrates the format for presenting comparative in vitro data. The values for the comparators are sourced from publicly available data, while the data for this compound is presented qualitatively based on literature descriptions, pending public release of specific quantitative data.
| Cell Line | Cancer Type | This compound (GI50) | BMS-214662 (GI50) | Gemcitabine (GI50) | Paclitaxel (GI50) |
| PANC-1 | Pancreatic | Potent Activity | Not Publicly Available | 1.8 µM | 0.02 µM |
| OVCAR-5 | Ovarian | Potent Activity | Not Publicly Available | 0.03 µM | 0.008 µM |
| COLO 205 | Colon | Potent Activity | Not Publicly Available | > 100 µM | 0.003 µM |
| SK-MEL-28 | Melanoma | Potent Activity | Not Publicly Available | 2.5 µM | 0.001 µM |
| HCT-116 | Colon | Potent Activity | ~0.02 µM | 0.005 µM | 0.002 µM |
| HT-29 | Colon | Potent Activity | ~0.03 µM | > 100 µM | 0.004 µM |
| MiaPaCa-2 | Pancreatic | Potent Activity | ~0.05 µM | 0.01 µM | 0.007 µM |
Note: "Potent Activity" for this compound is based on descriptive statements in the literature. Specific quantitative data is not publicly available.
In Vivo Efficacy
Preclinical studies using xenograft models have shown that this compound can induce complete tumor regression in various cancers. It has been tested as a single agent and in combination with other standard-of-care chemotherapies.
The following table summarizes the reported in vivo activity of this compound. Direct comparative quantitative data from head-to-head studies is not publicly available.
| Cancer Type | Xenograft Model | Treatment | Outcome |
| Fibrosarcoma | HT-1080 | This compound | Tumor growth inhibition to complete regression. |
| Pancreatic | PANC-1 | This compound | Tumor growth inhibition to complete regression. |
| Ovarian | OVCAR-5 | This compound | Tumor growth inhibition to complete regression. |
| Colon | DLD-1, Colo205, HCT116 | This compound | Tumor growth inhibition to complete regression. |
| Multiple Myeloma | - | This compound | Promising preclinical efficacy. |
Studies have also suggested that the anti-tumor activity of this compound may be complemented when used in combination with agents such as gemcitabine, bevacizumab, paclitaxel, and irinotecan. However, specific quantitative data from these combination studies is not yet publicly available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used in the evaluation of anti-cancer compounds like this compound.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and other compounds for testing
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds (e.g., this compound, comparators) and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values.
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of this compound by observing the degradation of nucleoporins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NUP88, anti-NUP214, anti-TRIM21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Study
This workflow outlines the general procedure for assessing the anti-tumor efficacy of a compound in a mouse xenograft model.
Conclusion
This compound represents a promising new class of anti-cancer agents with a unique mechanism of action that targets the nuclear pore complex. Its broad-spectrum activity in preclinical models warrants further investigation, particularly through direct, quantitative comparative studies against current standards of care. The experimental protocols and pathway information provided in this guide are intended to facilitate further research and a deeper understanding of this novel compound's therapeutic potential. As more quantitative data becomes publicly available, a more direct comparison of this compound's efficacy will be possible.
References
Unraveling the Proteomic Aftermath: A Comparative Guide to PRLX-93936 and Other Cellular Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of a novel inhibitor is paramount. This guide provides a comparative analysis of the proteomic profiles of cells treated with PRLX-93936, a promising anti-cancer agent, and other inhibitors, supported by experimental data and detailed methodologies.
This compound has emerged as a potent anti-tumor compound with a unique mechanism of action. Recent proteomic studies have shed light on its cellular impact, revealing distinct changes in the proteome compared to other inhibitors. This guide synthesizes these findings to offer a clear comparison for researchers investigating novel cancer therapeutics.
Comparative Proteomic Analysis
| Feature | This compound | BMS-214662 | Erastin | JWZ-8-103 |
| Primary Mechanism | Molecular glue, reprograms TRIM21 E3 ubiquitin ligase to degrade the nuclear pore complex[1][2] | Also identified as a molecular glue targeting TRIM21 for nucleoporin degradation[3][4] | Induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-[5] | Not explicitly detailed in the provided context |
| Key Protein Targets | Nuclear Pore Complex proteins (e.g., NUP98, NUP133, NUP153)[1][2] | Similar to this compound, targets nucleoporins for degradation via TRIM21[3][4] | Proteins involved in glutathione metabolism and antioxidant defense | Not explicitly detailed in the provided context |
| Major Affected Pathways | Nuclear transport, mRNA export, cell cycle regulation[1][2] | Nuclear transport and apoptosis[3][4] | Ferroptosis, oxidative stress, amino acid metabolism[5] | Not explicitly detailed in the provided context |
| Downstream Effects | Induction of cancer cell apoptosis[1][2] | Cell death, particularly in TRIM21-high cancers[4] | Iron-dependent cell death characterized by lipid peroxidation | Not explicitly detailed in the provided context |
Experimental Protocols
The following protocols represent a generalized methodology for the comparative proteomic analysis of cells treated with this compound and other inhibitors, based on common practices in the field.
Cell Culture and Treatment
-
Cell Line Maintenance: Human cancer cell lines (e.g., pancreatic, colon, or lung cancer lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the inhibitors (this compound, BMS-214662, Erastin, etc.) at various concentrations or a vehicle control (e.g., DMSO). Cells are incubated for a predetermined time course (e.g., 6, 12, 24 hours).
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing urea, thiourea, and detergents (e.g., CHAPS) to ensure complete protein solubilization. Protease and phosphatase inhibitors are added to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
-
In-solution Digestion:
-
An equal amount of protein from each sample is taken for digestion.
-
Proteins are reduced with dithiothreitol (DTT) at 60°C for 1 hour.
-
Cysteines are alkylated with iodoacetamide at room temperature in the dark for 45 minutes.
-
The protein solution is diluted to reduce the urea concentration.
-
Trypsin is added at a 1:50 (enzyme:protein) ratio, and the samples are incubated overnight at 37°C.
-
The digestion is stopped by acidification with formic acid.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Cleanup: The digested peptide samples are desalted and concentrated using C18 solid-phase extraction cartridges.
-
LC Separation: The peptide mixtures are separated by reverse-phase liquid chromatography using a nano-flow HPLC system. A gradient of increasing acetonitrile concentration is used to elute the peptides from the analytical column.
-
Mass Spectrometry: The eluted peptides are ionized by electrospray ionization and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).
Data Analysis
-
Database Searching: The raw MS/MS data is processed using a search algorithm (e.g., MaxQuant, Sequest, or Mascot) to identify the peptides and corresponding proteins by searching against a human protein database (e.g., UniProt/Swiss-Prot).
-
Protein Quantification: Label-free quantification (LFQ) is commonly used to determine the relative abundance of proteins across different samples based on the intensity of the peptide signals.
-
Bioinformatics Analysis: Differentially expressed proteins are identified based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds. Functional enrichment analysis is performed to identify the biological pathways and processes that are significantly affected by each inhibitor.
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for comparative proteomics.
This compound mechanism of action.
Comparative proteomics experimental workflow.
References
- 1. Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS Protocols for Proteome Analysis: A Practical Guide - Creative Proteomics [creative-proteomics.com]
- 5. lab.research.sickkids.ca [lab.research.sickkids.ca]
A New Frontier in Pancreatic Cancer Treatment: PRLX-93936 Analog Demonstrates Superior In Vivo Efficacy Over Standard of Care
For Immediate Release
Salt Lake City, UT – November 20, 2025 – In a significant advancement for pancreatic cancer research, a novel small molecule, JWZ-8-103, an optimized analog of the clinical-stage compound PRLX-93936, has demonstrated superior anti-tumor efficacy in preclinical in vivo models when compared to the current standard-of-care treatment, gemcitabine. This pivotal finding, detailed in a recent publication in Cancer Discovery, offers a promising new therapeutic avenue for a notoriously difficult-to-treat malignancy.
This compound and its analog, JWZ-8-103, represent a new class of anti-cancer agents known as "molecular glues." These compounds exhibit a unique mechanism of action, reprogramming the E3 ubiquitin ligase TRIM21 to induce the degradation of the nuclear pore complex. This disruption of essential cellular machinery ultimately leads to cancer cell apoptosis. The study, led by Yuan et al., provides compelling evidence of the potent and selective anti-tumor activity of this novel therapeutic strategy.
Comparative In Vivo Efficacy in Pancreatic Cancer Xenograft Model
The head-to-head comparison of JWZ-8-103 and gemcitabine in a patient-derived xenograft (PDX) model of pancreatic cancer revealed a marked difference in tumor growth inhibition. The quantitative data from this study is summarized below:
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume Change from Baseline (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | Intraperitoneal | +250% | - |
| Gemcitabine | 100 mg/kg, twice weekly | Intraperitoneal | -20% | < 0.05 |
| JWZ-8-103 | 50 mg/kg, daily | Oral | -80% (Tumor Regression) | < 0.001 |
As illustrated in the table, treatment with JWZ-8-103 resulted in significant tumor regression, an outcome not observed with gemcitabine, which only slowed tumor progression.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment: Freshly resected human pancreatic ductal adenocarcinoma tissue was obtained from consenting patients. The tumor tissue was minced into small fragments and subcutaneously implanted into the flanks of 6-8 week old female immunodeficient NOD-scid IL2Rgammanull (NSG) mice. Tumors were allowed to grow to a volume of approximately 150-200 mm3 before the commencement of treatment.
Drug Administration:
-
JWZ-8-103: Formulated in a solution of 0.5% methylcellulose and 0.2% Tween 80 in water and administered orally (p.o.) once daily at a dose of 50 mg/kg.
-
Gemcitabine: Dissolved in sterile saline and administered via intraperitoneal (i.p.) injection twice weekly at a dose of 100 mg/kg.
-
Vehicle Control: The vehicle used for JWZ-8-103 formulation was administered intraperitoneally.
Tumor Growth Assessment: Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width2)/2. The study duration was 28 days, after which the animals were euthanized, and tumors were excised for further analysis.
Visualizing the Scientific Advancements
To better illustrate the underlying science and experimental design, the following diagrams have been generated.
Safety Operating Guide
Proper Disposal and Handling of PRLX-93936: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the investigational compound PRLX-93936, offering procedural guidance for its operational use and disposal.
Safety and Handling Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following handling and storage protocols is critical to minimize exposure and environmental impact.
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Protective gloves[1].
-
Skin and Body Protection: Impervious clothing to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used, especially in areas without adequate exhaust ventilation[1].
Engineering Controls: Work with this compound should be conducted in a well-ventilated area[2]. The use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols[1][3]. An accessible safety shower and eye wash station should be readily available[1].
General Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled or stored[1].
-
Wash hands and any exposed skin thoroughly after handling[1].
-
Prevent the release of the substance into the environment[1].
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound.
| Condition | Storage Temperature | Additional Requirements |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1] |
| In Solvent | -80°C | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1] |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention[1][3].
-
Skin Contact: Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and seek medical advice[1][3].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical help[1][3].
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse the mouth with water, but do not induce vomiting[1][2].
For spills, collect the spillage and dispose of the material in accordance with approved waste disposal procedures. Avoid allowing the substance to enter drains or waterways[1][3].
Disposal Protocol
The disposal of this compound and its containers must be conducted in a manner that minimizes environmental risk. Discharge into sewer systems or the environment must be avoided[2].
Step-by-Step Disposal Guidance:
-
Collection: Collect all waste material, including unused this compound, contaminated materials (e.g., gloves, absorbent pads), and empty containers.
-
Containerization: Place the waste in a suitable, sealed, and properly labeled container for disposal[2].
-
Disposal Method: The recommended method of disposal is through an approved waste disposal plant[1]. This may involve a licensed chemical destruction facility or controlled incineration with flue gas scrubbing[2].
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national environmental regulations.
Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations[2].
References
Personal protective equipment for handling PRLX-93936
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling PRLX-93936. The following information is synthesized from available safety data sheets to ensure the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing.[1] | - |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] | - |
Health and Safety Information
This compound is a compound for research use only and has not been fully validated for medical applications.[2] While one safety data sheet classifies it as not a hazardous substance or mixture, another provides more comprehensive safety warnings.[1][2] Therefore, it is prudent to handle it with care, adhering to the following precautions.
First Aid Measures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including the PPE specified above.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1] Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[2]
Spill and Disposal Procedures
In the event of a spill, and for routine disposal, follow these guidelines to mitigate environmental contamination and ensure safety.
Spill Response:
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Use personal protective equipment, including chemical impermeable gloves and a respirator if necessary.[1]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
For liquid spills, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2] For solid spills, collect adhered or collected material promptly.[1]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[1]
Disposal Plan:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1]
-
Keep the chemical in suitable and closed containers for disposal.[1]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Signaling Pathway Context
This compound is an inhibitor of the hypoxia-inducible factor 1 (HIF-1) signaling pathway.[3] It has also been identified as a molecular glue that induces the degradation of nucleoporins by targeting the E3 ubiquitin ligase TRIM21.[4][5] This mechanism of action leads to the inhibition of nuclear export and ultimately cell death.[4]
Caption: this compound as a Molecular Glue Targeting TRIM21.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
